JNJ-42253432
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C28H38N4O |
|---|---|
Molekulargewicht |
446.6 g/mol |
IUPAC-Name |
2-methyl-N-[[1-(4-phenylpiperazin-1-yl)cyclohexyl]methyl]-3,4-dihydro-1H-isoquinoline-5-carboxamide |
InChI |
InChI=1S/C28H38N4O/c1-30-16-13-25-23(21-30)9-8-12-26(25)27(33)29-22-28(14-6-3-7-15-28)32-19-17-31(18-20-32)24-10-4-2-5-11-24/h2,4-5,8-12H,3,6-7,13-22H2,1H3,(H,29,33) |
InChI-Schlüssel |
DIKKTLPJDURHSW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2=C(C1)C=CC=C2C(=O)NCC3(CCCCC3)N4CCN(CC4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
JNJ-42253432: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-42253432 is a potent and centrally nervous system (CNS) penetrant antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in neuroinflammation. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its primary and secondary pharmacological targets. It includes a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development who are investigating the therapeutic potential of P2X7 receptor modulation.
Core Mechanism of Action: P2X7 Receptor Antagonism
The primary mechanism of action of this compound is the potent and selective antagonism of the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel predominantly expressed on microglia in the CNS.[1] Under pathological conditions associated with high extracellular ATP concentrations, activation of the P2X7 receptor leads to the opening of a non-selective cation channel and, with prolonged activation, the formation of a larger pore. This triggers a cascade of downstream events, most notably the activation of the NLRP3 inflammasome and the subsequent release of the pro-inflammatory cytokine interleukin-1β (IL-1β).[1]
This compound effectively blocks these ATP-induced events, thereby inhibiting the release of IL-1β. This anti-inflammatory action in the CNS is the cornerstone of its therapeutic potential.
Secondary Mechanism of Action: Serotonin Transporter (SERT) Antagonism
In addition to its primary activity at the P2X7 receptor, this compound has been shown to antagonize the serotonin transporter (SERT) at higher concentrations.[1] This interaction leads to an increase in extracellular serotonin levels in the brain. The antagonism of SERT is a well-established mechanism for many antidepressant medications.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.
Table 1: In Vitro Binding Affinity of this compound
| Target | Species | pKi (mean ± SEM) |
| P2X7 Receptor | Human | 7.9 ± 0.08[1] |
| P2X7 Receptor | Rat | 9.1 ± 0.07[1] |
Table 2: In Vivo Target Occupancy of this compound in Rats
| Target | ED50 (mg/kg) | Corresponding Mean Plasma Concentration (ng/mL) |
| Brain P2X7 Receptor | 0.3[1] | 42[1] |
| Brain SERT | 10[1] | Not Reported |
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action at the P2X7 Receptor
Caption: this compound blocks ATP-mediated activation of the P2X7 receptor, inhibiting downstream signaling.
Experimental Workflow for In Vitro IL-1β Release Assay
Caption: Workflow for quantifying the inhibitory effect of this compound on IL-1β release in vitro.
Logical Relationship for In Vivo Target Occupancy Studies
Caption: Logical flow for determining the in vivo brain receptor and transporter occupancy of this compound.
Detailed Experimental Protocols
In Vitro P2X7 Receptor Antagonism: IL-1β Release Assay
This protocol describes the methodology to assess the inhibitory effect of this compound on P2X7-mediated IL-1β release from cultured monocytic cells or primary microglia.
Materials:
-
Cell Line: Human monocytic cell line (e.g., THP-1) or primary rodent microglia.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Priming Agent: Lipopolysaccharide (LPS) from E. coli.
-
P2X7 Agonist: 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP).
-
Test Compound: this compound.
-
Assay Buffer: Phosphate-buffered saline (PBS).
-
Quantification: Human or rodent IL-1β ELISA kit.
Procedure:
-
Cell Culture: Culture cells in a humidified incubator at 37°C and 5% CO2. For THP-1 cells, differentiation into a macrophage-like phenotype can be induced with Phorbol 12-myristate 13-acetate (PMA).
-
Cell Priming: Seed cells into 96-well plates. Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.
-
Compound Treatment: Wash the cells with PBS to remove the LPS-containing medium. Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes.
-
Agonist Stimulation: Stimulate the cells with a P2X7 agonist, such as BzATP (100-300 µM), for 30-60 minutes.
-
Supernatant Collection: Centrifuge the cell plates to pellet the cells. Carefully collect the supernatants for cytokine analysis.
-
Cytokine Quantification: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
In Vivo Target Occupancy: Ex Vivo Autoradiography
This protocol outlines the general procedure to determine the in vivo occupancy of P2X7 receptors and serotonin transporters by this compound in the rat brain.
Materials:
-
Animals: Male Sprague-Dawley rats.
-
Test Compound: this compound.
-
Vehicle: Appropriate vehicle for oral or parenteral administration.
-
Radioligands: A specific high-affinity radioligand for the P2X7 receptor (e.g., [3H]-A-804598) and for SERT (e.g., [3H]-citalopram).
-
Equipment: Cryostat, phosphor imaging system or film cassettes, scintillation counter.
-
Buffers: Appropriate binding buffers for each radioligand.
Procedure:
-
Drug Administration: Administer this compound or vehicle to rats at various doses via the desired route (e.g., oral gavage).
-
Tissue Collection: At a predetermined time point after dosing (e.g., 1 hour, corresponding to peak brain exposure), euthanize the animals and rapidly dissect the brains. A blood sample should be collected for pharmacokinetic analysis.
-
Tissue Processing: Freeze the brains immediately on dry ice or in isopentane cooled with liquid nitrogen. Store at -80°C until sectioning.
-
Cryosectioning: Section the frozen brains into thin slices (e.g., 20 µm) using a cryostat and thaw-mount the sections onto microscope slides.
-
Radioligand Binding:
-
Total Binding: Incubate a set of sections with the radioligand in the appropriate binding buffer.
-
Non-specific Binding: Incubate an adjacent set of sections with the radioligand in the presence of a high concentration of a non-labeled competing ligand to define non-specific binding.
-
-
Washing: Wash the slides in ice-cold buffer to remove unbound radioligand.
-
Imaging: Expose the dried slides to a phosphor imaging screen or autoradiographic film.
-
Data Analysis: Quantify the specific binding in relevant brain regions. Calculate the percent receptor/transporter occupancy for each dose of this compound by comparing the specific binding in drug-treated animals to that in vehicle-treated animals. Determine the ED50 from the dose-occupancy curve.
Conclusion
This compound is a dual-action molecule that primarily functions as a potent P2X7 receptor antagonist, effectively inhibiting a key pathway in neuroinflammation. Its secondary activity as a serotonin transporter antagonist may offer additional therapeutic benefits. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research into the pharmacological profile and potential clinical applications of this compound and other modulators of the P2X7 signaling pathway.
References
JNJ-42253432 P2X7 receptor antagonism
An In-Depth Technical Guide to JNJ-42253432 P2X7 Receptor Antagonism
Introduction
The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a critical component of the purinergic signaling system. Predominantly expressed on immune cells such as microglia and macrophages, its activation by high concentrations of extracellular ATP—often released during cellular stress or injury—initiates a cascade of inflammatory responses.[1][2] P2X7R activation leads to the formation of a non-selective cation channel, triggering events like the release of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β).[3][4] This role in neuroinflammation and immune modulation has positioned the P2X7R as a promising therapeutic target for a range of inflammatory and neurological disorders.[5][6][7]
This compound is a novel, potent, and centrally permeable P2X7 receptor antagonist developed to investigate the therapeutic potential of blocking this pathway.[3][8] This document provides a comprehensive technical overview of this compound, detailing its pharmacological properties, the underlying P2X7R signaling pathways, and the experimental methodologies used for its characterization.
P2X7 Receptor Signaling Pathway
Activation of the P2X7R by its endogenous ligand, ATP, initiates a complex series of intracellular events. Initially, it functions as a cation channel, permitting the influx of Ca²⁺ and Na⁺ and the efflux of K⁺.[9] This ionic flux is a catalyst for downstream signaling. Prolonged ATP exposure triggers a conformational change, leading to the formation of a large, non-selective pore, which allows the passage of molecules up to 900 Daltons.[10] A key consequence of P2X7R activation is the assembly and activation of the NLRP3 inflammasome, a multi-protein complex that activates caspase-1, which in turn cleaves pro-IL-1β into its active, secreted form.[11][12]
This compound: Mechanism of Antagonism
This compound functions as a non-competitive, allosteric antagonist of the P2X7 receptor.[13] Unlike competitive antagonists that bind to the same site as the endogenous ligand (ATP), allosteric modulators bind to a distinct site on the receptor. This binding event induces a conformational change in the receptor that prevents its activation, even when ATP is bound. This mechanism effectively blocks the opening of the ion channel and subsequent downstream signaling, thereby inhibiting the release of IL-1β and other pro-inflammatory mediators.
Pharmacological Data
This compound is characterized as a high-affinity P2X7 antagonist that is permeable to the central nervous system, demonstrating a brain-to-plasma concentration ratio of 1.[3][8] Its pharmacological profile has been established through a variety of in vitro and in vivo studies.
Table 1: In Vitro Affinity and Potency
| Species | Assay Type | Parameter | Value | Reference |
| Rat | Radioligand Binding | pKi | 9.1 ± 0.07 | [3][8][14] |
| Human | Radioligand Binding | pKi | 7.9 ± 0.08 | [3][8][14] |
| Rat (Microglia) | IL-1β Release | pIC50 | 7.1 ± 0.1 | [15] |
| Rat (Astrocytes) | Calcium Flux | pIC50 | 7.5 ± 0.4 | [15] |
| Human (Blood) | IL-1β Release | pIC50 | 6.7 ± 0.07 | [15] |
| Human (Monocytes) | IL-1β Release | pIC50 | 7.5 ± 0.07 | [15] |
Table 2: In Vivo Pharmacokinetics and Pharmacodynamics (Rat Model)
| Parameter | Description | Value | Reference |
| Brain P2X7 Occupancy | Effective dose to occupy 50% of brain P2X7 receptors. | ED50 = 0.3 mg/kg | [3][8] |
| Plasma Concentration | Mean plasma level corresponding to ED50 for brain occupancy. | 42 ng/mL | [3][8] |
| SERT Occupancy | Effective dose to occupy 50% of serotonin transporters (off-target activity at higher doses). | ED50 = 10 mg/kg | [3][8] |
| Brain/Plasma Ratio | Ratio of compound concentration in the brain vs. plasma. | ~1 | [3][8] |
Experimental Protocols
The characterization of this compound involved several key experimental procedures to determine its affinity, potency, and functional effects.
Protocol 1: In Vitro IL-1β Release Assay
This assay measures the ability of a compound to inhibit P2X7R-mediated cytokine release from immune cells.
-
Cell Preparation: Primary rat microglial cells or human peripheral blood monocytes are isolated and cultured.
-
Priming: Cells are primed with lipopolysaccharide (LPS) to induce the transcription and translation of pro-IL-1β.
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: The P2X7R agonist Bz-ATP is added to the culture to stimulate P2X7R and trigger IL-1β release.
-
Quantification: The concentration of mature IL-1β in the cell supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The concentration-response curve is analyzed to calculate the pIC50 value, representing the potency of this compound.[15]
Protocol 2: Ex Vivo Brain Receptor Occupancy Assay
This method quantifies the extent and dose-dependency of P2X7R engagement by this compound in the brain.
-
Dosing: Rats are administered this compound orally at a range of doses.
-
Tissue Collection: After a specified time (e.g., 2 hours), animals are euthanized, and brains are collected and sectioned.
-
Autoradiography: Brain slices are incubated with a radiolabeled P2X7R-specific ligand. The binding of the radioligand is inversely proportional to the amount of receptor occupied by the unlabeled this compound.
-
Imaging and Analysis: The radioactivity on the brain slices is measured using a phosphor imager. The data is used to calculate the percentage of receptor occupancy for each dose and determine the ED50.[3][16]
Preclinical Findings and Summary
Preclinical studies demonstrated that this compound is a potent and selective P2X7R antagonist that effectively engages its target in the central nervous system.[3][8] The compound successfully blocked the release of IL-1β both in vitro from glial cells and in vivo in the brains of freely moving rats.[3][8] While it showed efficacy in models of certain CNS-related behaviors, such as attenuating amphetamine-induced hyperactivity, it did not show an effect in models of neuropathic or inflammatory pain.[3][8] Furthermore, in a chronic stress model, this compound failed to produce efficacy, a finding that was correlated with achieving lower relative brain occupancy compared to other, more effective P2X7 antagonists.[16]
References
- 1. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of a novel central nervous system-penetrant P2X7 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]
- 5. Frontiers | Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications [frontiersin.org]
- 6. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. iris.unife.it [iris.unife.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of action of species-selective P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | 1428327-35-8 | MOLNOVA [molnova.com]
- 15. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-42253432: A Technical Overview of CNS Penetration and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the central nervous system (CNS) penetration and bioavailability of JNJ-42253432, a novel, high-affinity P2X7 receptor antagonist. The information is compiled from preclinical studies to support further research and development efforts.
Core Compound Characteristics
This compound, chemically identified as 2-methyl-N-([1-(4-phenylpiperazin-1-yl)cyclohexyl]methyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide, is a potent antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in neuroinflammation.[1] Its ability to cross the blood-brain barrier and its oral activity make it a compound of interest for CNS-related disorders.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the CNS penetration, receptor affinity, and in vivo pharmacodynamics of this compound.
Table 1: CNS Penetration and Bioavailability
| Parameter | Species | Value | Method |
| Brain-to-Plasma Ratio | Rat | 1 | Not specified |
| Oral Activity | Rat | Active | Demonstrated in vivo |
Table 2: Receptor Affinity and In Vivo Efficacy
| Parameter | Species/Target | Value |
| pKi | Rat P2X7 | 9.1 ± 0.07 |
| pKi | Human P2X7 | 7.9 ± 0.08 |
| ED50 (Brain P2X7 Occupancy) | Rat | 0.3 mg/kg |
| Mean Plasma Concentration at ED50 | Rat | 42 ng/mL |
| ED50 (SERT Occupancy) | Rat | 10 mg/kg |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.
Protocol 1: In Vivo Brain P2X7 Receptor Occupancy in Rats
-
Objective: To determine the in vivo potency of this compound in occupying brain P2X7 channels.
-
Subjects: Male Sprague-Dawley rats.
-
Compound Administration: this compound was administered via oral gavage.
-
Procedure:
-
Rats were dosed with varying concentrations of this compound.
-
At a predetermined time point post-dosing, animals were euthanized.
-
Brains and plasma were collected.
-
Brain tissue was homogenized.
-
The level of P2X7 receptor occupancy in the brain homogenates was determined using a specific radioligand binding assay.
-
Plasma concentrations of this compound were quantified using LC-MS/MS.
-
The ED50, the dose at which 50% of the brain P2X7 receptors are occupied, was calculated by correlating the dose with the percentage of receptor occupancy.
-
Protocol 2: Assessment of CNS Penetration (Brain-to-Plasma Ratio)
-
Objective: To quantify the extent of this compound penetration into the central nervous system.
-
Subjects: Male Sprague-Dawley rats.
-
Compound Administration: this compound was administered at a specified dose.
-
Procedure:
-
Following compound administration, at a specific time point, blood and brain samples were collected.
-
Plasma was separated from the blood.
-
Brain tissue was homogenized.
-
The concentration of this compound in both plasma and brain homogenates was determined using a validated analytical method, such as LC-MS/MS.
-
The brain-to-plasma concentration ratio was calculated to assess the degree of CNS penetration. A ratio of 1 indicates excellent brain penetration.[1]
-
Visualizations
Signaling Pathway of P2X7 Receptor Antagonism
Caption: P2X7 receptor antagonism by this compound blocks ATP-mediated signaling.
Experimental Workflow for CNS Penetration Assessment
Caption: Workflow for determining the brain-to-plasma ratio of this compound.
Mechanism of Action
This compound exerts its effects primarily through the antagonism of the P2X7 receptor. In the CNS, these receptors are predominantly expressed on glial cells.[1] Activation of P2X7 by extracellular ATP, often released during cellular stress or injury, leads to the opening of a non-selective cation channel. This influx of ions triggers the activation of the NLRP3 inflammasome, culminating in the release of the pro-inflammatory cytokine interleukin-1β (IL-1β).[1] By blocking the P2X7 receptor, this compound inhibits this cascade, thereby reducing neuroinflammation.
Interestingly, at higher concentrations, this compound has been shown to antagonize the serotonin transporter (SERT), leading to an increase in brain serotonin levels.[1] This off-target activity may contribute to its overall pharmacological profile.
Conclusion
This compound is a potent, orally active, and CNS-penetrant P2X7 receptor antagonist.[1] Its favorable pharmacokinetic and pharmacodynamic properties, particularly its excellent brain-to-plasma ratio, make it a valuable tool for investigating the role of the P2X7 receptor in various CNS disorders. The dual action on both the P2X7 receptor and SERT at different concentrations warrants further investigation to fully elucidate its therapeutic potential.
References
JNJ-42253432: A Potent P2X7 Antagonist for the Modulation of Neuroinflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neuroinflammation, a complex biological response within the central nervous system (CNS), is increasingly recognized as a critical contributor to the pathophysiology of a wide range of neurological and psychiatric disorders. A key mediator of this inflammatory cascade is the P2X7 receptor, an ATP-gated ion channel predominantly expressed on microglia and astrocytes. Activation of the P2X7 receptor triggers a signaling cascade culminating in the release of potent pro-inflammatory cytokines, most notably interleukin-1β (IL-1β). JNJ-42253432 is a novel, centrally permeable, high-affinity antagonist of the P2X7 receptor. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its effects on neuroinflammatory pathways, and a summary of key preclinical findings. The data presented herein underscore the potential of this compound as a therapeutic agent for CNS disorders with a significant neuroinflammatory component.
Core Mechanism of Action: P2X7 Receptor Antagonism
This compound exerts its anti-neuroinflammatory effects by selectively targeting and inhibiting the P2X7 receptor. In the CNS, extracellular ATP, often released in response to cellular stress or injury, acts as a danger signal. This ATP binds to the P2X7 receptor on glial cells, initiating a cascade of events that includes ion flux, and activation of the NLRP3 inflammasome, leading to the processing and release of IL-1β.[1][2][3] this compound competitively binds to the P2X7 receptor, preventing its activation by ATP and thereby blocking the downstream inflammatory signaling.
Signaling Pathway of P2X7-Mediated Neuroinflammation
References
- 1. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of a novel central nervous system-penetrant P2X7 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-42253432: A Technical Overview of its Role in Modulating Interleukin-1β Release
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of JNJ-42253432, a potent antagonist of the P2X7 receptor, and its consequential effects on the release of the pro-inflammatory cytokine, interleukin-1 beta (IL-1β). This document details the underlying signaling pathways, experimental methodologies for its evaluation, and key quantitative data, offering a comprehensive resource for professionals in the field of immunology and drug development.
Core Mechanism of Action: P2X7 Receptor Antagonism and NLRP3 Inflammasome Inhibition
This compound exerts its inhibitory effect on IL-1β release by targeting the P2X7 receptor, an ATP-gated ion channel predominantly expressed on immune cells such as macrophages and microglia.[1] The activation of the P2X7 receptor by extracellular ATP, a damage-associated molecular pattern (DAMP) released during cellular stress or injury, is a critical step in the activation of the NLRP3 inflammasome.
The NLRP3 inflammasome is a multi-protein complex that, once assembled, activates caspase-1. Activated caspase-1 is responsible for the cleavage of pro-IL-1β into its mature, biologically active form, which is then secreted from the cell. By blocking the P2X7 receptor, this compound prevents the ATP-induced signaling cascade that leads to NLRP3 inflammasome assembly and subsequent IL-1β production.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the potency and in vivo activity of this compound.
| Parameter | Species | Value | Reference |
| pKi (P2X7 Receptor) | Human | 7.9 ± 0.08 | [1] |
| pKi (P2X7 Receptor) | Rat | 9.1 ± 0.07 | [1] |
Table 1: In Vitro P2X7 Receptor Binding Affinity of this compound
| Parameter | Species | Dose | Corresponding Plasma Concentration | Reference |
| ED50 (Brain P2X7 Occupancy) | Rat | 0.3 mg/kg | 42 ng/ml | [1][2][3] |
Table 2: In Vivo Brain P2X7 Receptor Occupancy of this compound
Signaling Pathway
The signaling cascade initiated by ATP binding to the P2X7 receptor and culminating in IL-1β release is a critical pathway in inflammatory responses. This compound intervenes at the initial step of this pathway.
References
JNJ-42253432: A Deep Dive into its Role in Microglial Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of JNJ-42253432, a central nervous system (CNS)-penetrant antagonist of the P2X7 receptor, and its significant role in the modulation of microglial activation. This document details the compound's mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the intricate signaling pathways involved.
Core Mechanism of Action: P2X7 Receptor Antagonism
This compound is a high-affinity, orally active antagonist of the P2X7 receptor, an ATP-gated ion channel predominantly expressed on the surface of microglia in the CNS.[1][2] Under conditions of cellular stress or injury, high concentrations of extracellular ATP are released, which then bind to and activate the P2X7 receptor. This activation triggers a cascade of downstream signaling events within the microglia, leading to a pro-inflammatory state.
This compound exerts its effects by competitively binding to the P2X7 receptor, thereby preventing its activation by ATP. This blockade effectively dampens the subsequent inflammatory response, positioning this compound as a potential therapeutic agent for neuroinflammatory disorders.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Binding Affinity of this compound for P2X7 Receptors
| Species | pKi (± SEM) |
| Rat | 9.1 (± 0.07) |
| Human | 7.9 (± 0.08) |
Data sourced from Lord et al., 2014.[1][2]
Table 2: In Vivo P2X7 Receptor Occupancy of this compound in Rats
| Parameter | Value | Corresponding Mean Plasma Concentration |
| ED50 | 0.3 mg/kg | 42 ng/mL |
Data sourced from Lord et al., 2014.[1]
Signaling Pathways in Microglial Activation
The activation of the P2X7 receptor on microglia initiates a complex signaling cascade that culminates in the release of pro-inflammatory cytokines. A key component of this pathway is the activation of the NLRP3 inflammasome.
P2X7-Mediated NLRP3 Inflammasome Activation
The binding of ATP to the P2X7 receptor leads to the opening of its ion channel, resulting in K+ efflux and Ca2+ influx. The resulting low intracellular K+ concentration is a critical trigger for the assembly of the NLRP3 inflammasome complex. This multi-protein platform then activates caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) into its mature, secreted form, IL-1β, a potent pro-inflammatory cytokine.
Downstream Pro-inflammatory Cascades
Beyond NLRP3 activation, P2X7 receptor signaling also engages other pro-inflammatory pathways, including the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) like p38. These pathways further amplify the inflammatory response by promoting the transcription of various pro-inflammatory genes.[3]
Key Experimental Protocols
The following sections provide an overview of the methodologies used to characterize the activity of this compound.
BzATP-Induced IL-1β Release Assay (In Vitro)
This assay is used to assess the ability of this compound to inhibit P2X7 receptor-mediated IL-1β release from microglia.
Objective: To quantify the inhibitory effect of this compound on the release of IL-1β from cultured microglial cells stimulated with the P2X7 agonist, BzATP.
General Procedure:
-
Cell Culture: Primary microglia or a suitable microglial cell line are cultured under standard conditions.
-
Priming: Cells are primed with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), for a defined period (e.g., 3-4 hours) to induce the expression of pro-IL-1β.[4]
-
Compound Incubation: The primed cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
Stimulation: The P2X7 receptor agonist, 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP), is added to the culture medium to stimulate P2X7 receptors.
-
Supernatant Collection: After a short incubation period (e.g., 30-60 minutes), the cell culture supernatant is collected.[4]
-
Quantification: The concentration of IL-1β in the supernatant is quantified using a commercially available ELISA kit.
Ex Vivo P2X7 Receptor Occupancy Assay
This assay determines the extent to which this compound binds to and occupies P2X7 receptors in the brain after in vivo administration.
Objective: To measure the percentage of P2X7 receptors in the brain that are bound by this compound at different doses.
General Procedure:
-
Compound Administration: Animals (typically rats or mice) are administered this compound or vehicle via the intended clinical route (e.g., oral).
-
Tissue Collection: At a specified time point after dosing, animals are euthanized, and their brains are rapidly removed and frozen.
-
Brain Sectioning: The frozen brains are sectioned using a cryostat.
-
Radioligand Incubation: The brain sections are incubated with a radiolabeled P2X7 receptor ligand.
-
Washing: Unbound radioligand is washed away.
-
Imaging and Quantification: The amount of bound radioligand is detected and quantified using techniques such as autoradiography and phosphorimaging.[5]
-
Data Analysis: The specific binding of the radioligand in the brains of this compound-treated animals is compared to that in vehicle-treated animals to calculate the percentage of receptor occupancy.[6]
Conclusion
This compound is a potent and CNS-penetrant P2X7 receptor antagonist that effectively modulates microglial activation by blocking the ATP-P2X7 signaling axis. Its ability to inhibit the downstream activation of the NLRP3 inflammasome and subsequent release of IL-1β underscores its potential as a therapeutic agent for a range of neuroinflammatory conditions. The experimental data and methodologies outlined in this guide provide a solid foundation for further research and development of P2X7-targeted therapies.
References
- 1. Pharmacology of a novel central nervous system-penetrant P2X7 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Involvement of microglial P2X7 receptor in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Receptor localization, native tissue binding and ex vivo occupancy for centrally penetrant P2X7 antagonists in the rat - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-42253432: An In-depth Technical Guide to its Serotonin Transporter Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the serotonin transporter (SERT) activity of JNJ-42253432, a compound primarily identified as a potent P2X7 antagonist. While its main mechanism of action is the blockade of the P2X7 ion channel, at higher concentrations, this compound demonstrates notable off-target engagement with the serotonin transporter. This document consolidates the available quantitative data, outlines probable experimental methodologies, and visualizes key pathways and processes.
Core Quantitative Data
The primary in vivo measure of this compound's activity at the serotonin transporter is its occupancy, which demonstrates a dose-dependent engagement in the central nervous system. At higher doses, this interaction leads to a discernible physiological effect, namely an increase in brain serotonin levels.
| Parameter | Species | Value | Primary Reference |
| SERT Occupancy (ED50) | Rat | 10 mg/kg | [1][2] |
| Effect on Brain Serotonin | Rat | Increased levels at higher doses | [1][2] |
ED50 represents the dose required to achieve 50% of the maximal effect, in this case, occupancy of the serotonin transporter.
It is important to note that the primary target of this compound is the P2X7 receptor, for which it has a significantly higher affinity.
| Parameter | Species | Value (pKi) | Primary Reference |
| P2X7 Receptor Affinity | Rat | 9.1 ± 0.07 | [1][2] |
| P2X7 Receptor Affinity | Human | 7.9 ± 0.08 | [1][2] |
| Parameter | Species | Value (ED50) | Primary Reference |
| Brain P2X7 Channel Occupancy | Rat | 0.3 mg/kg | [1][2] |
pKi is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating stronger binding affinity.
Experimental Protocols
While the specific, detailed protocols for the SERT activity of this compound are not publicly available, this section outlines the standard and widely accepted methodologies that are likely to have been employed for the determination of in vivo SERT occupancy.
In Vivo Serotonin Transporter (SERT) Occupancy Study
Objective: To determine the dose-dependent occupancy of the serotonin transporter in the brain by this compound in a rodent model.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Drug Administration: this compound is formulated in a suitable vehicle and administered orally (p.o.) or intraperitoneally (i.p.) at a range of doses. A vehicle control group is also included.
-
Radiotracer Administration: At a specified time point after drug administration, a radiolabeled ligand selective for SERT (e.g., [¹¹C]DASB or [¹²³I]ADAM) is injected intravenously (i.v.).
-
Brain Imaging or Tissue Collection:
-
Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT): If a suitable radiotracer is used, brain radioactivity is measured over time to determine the binding potential of the radiotracer in SERT-rich brain regions (e.g., striatum, thalamus).
-
Ex Vivo Autoradiography: At a predetermined time after radiotracer injection, animals are euthanized, and their brains are rapidly removed and frozen. Brain sections are then prepared and exposed to a phosphor imaging plate or film to visualize the distribution and density of the radiotracer.
-
-
Data Analysis:
-
The specific binding of the radiotracer in SERT-rich regions is calculated by subtracting the non-specific binding (measured in a region with low SERT density, such as the cerebellum) from the total binding.
-
SERT occupancy is then calculated as the percentage reduction in specific binding in the drug-treated groups compared to the vehicle-treated group.
-
The ED50 value is determined by fitting the dose-response data to a sigmoidal curve.
-
Visualizations
Logical Relationship of this compound Activity
References
Erroneous Premise and Clarification: JNJ-42253432 is a P2X7 Antagonist, Not a FAAH Inhibitor
A critical clarification must be made at the outset of this technical guide. The compound JNJ-42253432 is identified in the scientific literature not as a Fatty Acid Amide Hydrolase (FAAH) inhibitor, but as a potent, brain-penetrant antagonist of the P2X7 receptor.[1][2] Furthermore, a key preclinical study that evaluated several P2X7 antagonists in rodent models of anhedonia reported that this compound, in fact, did not demonstrate efficacy.[3]
However, the core scientific premise of the query—investigating the inhibition of FAAH as a therapeutic strategy for anhedonia—is strongly supported by a significant body of preclinical research. Therefore, to provide a valuable and accurate technical resource, this guide will focus on the requested topic of FAAH inhibitors in preclinical models of anhedonia . The data and protocols presented are based on well-characterized FAAH inhibitors, such as URB597, which serve as representative examples for this mechanism of action. Where relevant, JNJ-42165279, a compound developed by Johnson & Johnson that is a known FAAH inhibitor, will be mentioned.[4][5]
Executive Summary
Anhedonia, the reduced ability to experience pleasure, is a debilitating core symptom of Major Depressive Disorder (MDD) that remains a significant clinical challenge. The endocannabinoid system, particularly the neurotransmitter anandamide (AEA), is a critical modulator of mood, stress, and reward processing. Fatty Acid Amide Hydrolase (FAAH) is the principal enzyme responsible for the metabolic degradation of anandamide in the central nervous system.[6] By inhibiting FAAH, the endogenous levels of anandamide are increased, enhancing its signaling at cannabinoid receptors. This mechanism has been investigated as a novel therapeutic approach for depression and anxiety. Extensive preclinical evidence shows that FAAH inhibitors can successfully reverse anhedonia-like behaviors in rodent models of depression, most notably the chronic mild stress model.[7][8][9] This whitepaper provides a detailed examination of the preclinical data, experimental methodologies, and underlying biological pathways supporting the development of FAAH inhibitors for the treatment of anhedonia.
Data Presentation: Efficacy of FAAH Inhibitors in Preclinical Models of Anhedonia
The quantitative data from key studies are summarized below to facilitate comparison. These studies primarily utilize the Chronic Mild Stress (CMS) or Chronic Unpredictable Stress (CUS) paradigms, which induce a depressive-like phenotype in rodents, including a measurable state of anhedonia.
Table 1: Effect of FAAH Inhibitor URB597 on Sucrose Preference in Chronic Stress Models
| Animal Model | Species/Strain | Stress Paradigm | Treatment | Dose & Route | Duration | Key Outcome | Reference |
| Chronic Mild Stress | Rat | 5 weeks of varied stressors | URB597 | 0.3 mg/kg, i.p. | Daily for 5 weeks | Corrected the CMS-induced deficit in sucrose consumption. | [9] |
| Chronic Unpredictable Stress | Mouse | Not specified | URB597 | 0.2 mg/kg, i.p. | Daily for 14 days | Reversed CUS-induced anhedonic and despair-like behaviors. | [8] |
| Maternal Deprivation | Rat | Early life stress via maternal separation | URB597 | 0.4 mg/kg, i.p. | Not specified | Prevented the development of depressive-like behaviors and social recognition deficits. | [7] |
Table 2: Neurochemical Effects of FAAH Inhibitor URB597
| Species/Strain | Treatment | Dose & Route | Measurement Timing | Brain Region(s) | Key Outcome | Reference |
| Rat | Acute URB597 | 0.1 mg/kg, i.p. | Post-injection | Hippocampus, Prefrontal Cortex | Significant accumulation of Anandamide (AEA). | [7] |
| Rat | Chronic URB597 with CMS | 0.3 mg/kg, i.p. | After 5 weeks | Midbrain, Striatum, Thalamus | Significantly increased levels of Anandamide (AEA). | [7] |
Experimental Protocols
The validity and reproducibility of preclinical findings depend on meticulous and standardized experimental procedures. The following sections detail the methodologies for the core experiments cited.
Chronic Mild Stress (CMS) / Chronic Unpredictable Stress (CUS) Model
This is a widely validated preclinical model for inducing a depressive-like state, including anhedonia, in rodents.
-
Objective: To induce a chronic state of behavioral depression through the application of a series of mild, unpredictable environmental and social stressors.
-
Apparatus: Standard laboratory housing and equipment for inducing various stressors.
-
Procedure:
-
Animal Housing: Rodents are typically single-housed throughout the procedure to prevent group buffering of stress and to allow for accurate individual fluid/food consumption measurements.
-
Stress Regimen: For a duration of 4 to 8 weeks, animals are exposed to a daily schedule of alternating, mild stressors. The unpredictability of the stressor is paramount to prevent habituation.
-
Examples of Stressors: The protocol includes a variety of stressors such as a tilted cage (45°), overnight illumination (reversal of light/dark cycle), food and/or water deprivation (for 12-24 hours), exposure to a soiled/damp cage, stroboscopic lighting, and white noise.[10]
-
Control Group: A parallel control group is maintained in an identical environment without the application of stressors.
-
Monitoring: Anhedonia is typically monitored on a weekly basis using the Sucrose Preference Test.
-
Sucrose Preference Test (SPT)
The SPT is the gold-standard behavioral assay for measuring anhedonia in rodents, based on the principle that depressed animals will show a reduced preference for a rewarding sweet solution.[10][11][12]
-
Objective: To operationally quantify anhedonia by measuring the voluntary consumption of a palatable sucrose solution versus water.
-
Apparatus: The animal's home cage is fitted with two identical, calibrated drinking bottles with sipper tubes.
-
Procedure:
-
Habituation: For at least 48 hours prior to testing, animals are habituated to the two-bottle setup. This may involve presenting two bottles of water, followed by one bottle of 1% sucrose solution and one of water.[13]
-
Baseline Measurement: A baseline preference for sucrose is determined for each animal before the initiation of the stress protocol or drug administration.
-
Pre-Test Deprivation: To encourage drinking behavior during the test, animals are typically deprived of water for 12-24 hours immediately preceding the test.[11]
-
Test Phase: Animals are given free access to two pre-weighed bottles: one containing a 1% sucrose solution and the other containing regular drinking water. The test duration can range from 1 to 24 hours.
-
Control for Side Bias: To prevent a confounding preference for a specific side of the cage, the positions of the two bottles are switched at the midpoint of the testing period.[10][13]
-
Data Collection: At the end of the test, the bottles are weighed again to calculate the amount of each liquid consumed in grams (assuming 1 mL ≈ 1 g).
-
Calculation: The sucrose preference is calculated as a percentage of total fluid intake:
-
Sucrose Preference (%) = [Weight of Sucrose Solution Consumed (g) / (Weight of Sucrose Solution Consumed (g) + Weight of Water Consumed (g))] x 100[11]
-
-
Interpretation: A statistically significant reduction in sucrose preference in the stress-exposed or vehicle-treated group compared to the non-stressed control group is indicative of an anhedonia-like state.[12]
-
Intracranial Self-Stimulation (ICSS)
ICSS is an operant behavioral paradigm that provides a direct functional measure of the brain's reward system sensitivity.
-
Objective: To determine the threshold of electrical stimulation required to support motivated behavior, which serves as a proxy for the 'pleasure' or reward value of the stimulation. Anhedonia is characterized by an elevation in this threshold.[14]
-
Apparatus: An operant conditioning chamber containing a response mechanism (e.g., a lever or nose-poke port) linked to an electrical stimulator.
-
Procedure:
-
Stereotaxic Surgery: An electrode is surgically implanted into a key node of the brain's reward circuitry, most commonly the medial forebrain bundle (MFB) in the lateral hypothalamus.[14][15]
-
Training: Post-recovery, animals are trained in the operant chamber to perform an action (e.g., press the lever) to receive a brief pulse of electrical stimulation. This stimulation is highly reinforcing, and animals rapidly acquire the behavior.[16]
-
Threshold Determination: After stable responding is achieved, a psychophysical procedure is used to determine the reward threshold. This involves systematically varying the frequency or intensity of the stimulation to find the minimum level that sustains responding.
-
Drug/Condition Assessment: Once a stable baseline threshold is established, the effect of an experimental manipulation (e.g., administration of a FAAH inhibitor or induction of a stress state) is measured as a shift in this threshold.
-
Interpretation:
-
A decrease in the ICSS threshold signifies a reward-enhancing or anti-anhedonic effect.
-
An increase in the ICSS threshold signifies a reward-dampening effect, which is interpreted as an anhedonic state.[14]
-
While some drugs of abuse lower ICSS thresholds, FAAH inhibitors typically do not produce this effect on their own but can effectively reverse stress-induced elevations in ICSS thresholds.[17][18]
-
-
Mandatory Visualizations: Pathways and Workflows
Signaling Pathway: FAAH Inhibition and Anandamide Augmentation
The therapeutic effect of FAAH inhibitors is predicated on their ability to prevent the breakdown of anandamide, thereby amplifying its natural signaling.
Caption: FAAH inhibition blocks anandamide (AEA) degradation, increasing its availability to act on CB1 receptors.
Experimental Workflow: Preclinical Anhedonia Study
The following flowchart depicts the standard progression of a preclinical study designed to test a potential anti-anhedonic compound.
Caption: Workflow for a typical preclinical study of anhedonia using the Chronic Mild Stress (CMS) model.
Logical Relationship: FAAH Inhibition and Anhedonia Reversal
This diagram illustrates the hypothesized cause-and-effect pathway from drug administration to the observed behavioral outcome.
Caption: The logical cascade from FAAH inhibition to the behavioral reversal of anhedonia.
References
- 1. Pharmacology of a novel central nervous system-penetrant P2X7 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid amide hydrolase inhibition alleviates anxiety-like symptoms in a rat model used to study post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elevated Brain Fatty Acid Amide Hydrolase Induces Depressive-Like Phenotypes in Rodent Models: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic Inhibition of FAAH Reduces Depressive-Like Behavior and Improves Dentate Gyrus Proliferation after Chronic Unpredictable Stress Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]
- 12. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [bio-protocol.org]
- 14. INTRACRANIAL SELF-STIMULATION OF THE PARAVENTRICULAR NUCLEUS OF THE HYPOTHALAMUS: INCREASED FACILITATON BY MORPHINE COMPARED TO COCAINE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to assess rewarding brain stimulation as a learning and memory modulating treatment: Comparison between self-administration and experimenter-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 17. Intracranial Self-Stimulation to Evaluate Abuse Potential of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of FAAH and activation of PPAR: New approaches to the treatment of cognitive dysfunction and drug addiction - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of JNJ-42253432: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-42253432 is a novel, centrally permeable, high-affinity antagonist of the P2X7 receptor, an ATP-gated ion channel expressed in glial cells within the central nervous system.[1] This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, binding affinity, selectivity, and in vitro and in vivo effects. Detailed experimental protocols for key assays and visual representations of associated signaling pathways are included to facilitate further research and development.
Introduction
The P2X7 receptor plays a crucial role in neuroinflammation by modulating the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β).[1] Dysregulation of this pathway has been implicated in various neurological and psychiatric disorders. This compound has been developed as a potent and selective antagonist of the P2X7 receptor with desirable pharmacokinetic and pharmacodynamic properties for investigating the therapeutic potential of P2X7 modulation in the central nervous system.[1][2]
Mechanism of Action
This compound acts as a high-affinity antagonist at the P2X7 receptor.[1] By binding to the receptor, it blocks the ATP-induced influx of cations, thereby inhibiting the downstream signaling cascade that leads to the release of IL-1β and other inflammatory mediators.[1] At higher concentrations, this compound also exhibits antagonism of the serotonin transporter (SERT), leading to an increase in synaptic serotonin levels.[1][2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Binding Affinity
| Target | Species | pKi (mean ± SEM) |
| P2X7 Receptor | Rat | 9.1 ± 0.07[1][2] |
| P2X7 Receptor | Human | 7.9 ± 0.08[1][2] |
Table 2: In Vivo Potency and Occupancy
| Parameter | Species | ED50 | Corresponding Plasma Concentration |
| Brain P2X7 Occupancy | Rat | 0.3 mg/kg[1][2] | 42 ng/mL[1][2] |
| SERT Occupancy | Rat | 10 mg/kg[1][2] | Not Reported |
Experimental Protocols
P2X7 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the P2X7 receptor.
Materials:
-
Cell membranes expressing either rat or human P2X7 receptors
-
Radioligand (e.g., [³H]A-804598)
-
This compound (or other competing ligands)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Prepare a dilution series of this compound in binding buffer.
-
In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound or vehicle.
-
Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
Determine non-specific binding by including a high concentration of a known P2X7 ligand in some wells.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using a non-linear regression analysis to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
BzATP-Induced IL-1β Release in Freely Moving Rats
Objective: To assess the in vivo efficacy of this compound in blocking P2X7-mediated IL-1β release in the brain.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP)
-
Vehicle for drug administration
-
Microdialysis probes and surgical equipment
-
Artificial cerebrospinal fluid (aCSF)
-
ELISA kit for rat IL-1β
Protocol:
-
Surgically implant a guide cannula into the desired brain region (e.g., hippocampus) of the rats. Allow for a recovery period of at least one week.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate.
-
Administer this compound or vehicle via the desired route (e.g., oral gavage).
-
After a set pre-treatment time, introduce BzATP into the perfusion medium (reverse dialysis) to stimulate P2X7 receptors.
-
Collect microdialysis samples at regular intervals before and after BzATP administration.
-
Analyze the concentration of IL-1β in the dialysates using a specific ELISA kit.
-
Compare the levels of IL-1β release in this compound-treated animals to vehicle-treated controls to determine the inhibitory effect of the compound.
Amphetamine-Induced Hyperactivity in Rats
Objective: To evaluate the effect of this compound on psychostimulant-induced locomotor activity.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
d-amphetamine
-
Vehicle for drug administration
-
Open-field activity chambers equipped with photobeam detectors
Protocol:
-
Habituate the rats to the open-field chambers for a set period on consecutive days prior to testing.
-
On the test day, administer this compound or vehicle to the rats.
-
After a pre-treatment interval, administer d-amphetamine or vehicle.
-
Immediately place the animals in the open-field chambers and record locomotor activity for a defined duration (e.g., 90 minutes).
-
Locomotor activity is typically measured as distance traveled, number of horizontal movements, and/or number of vertical movements (rearing).
-
Compare the locomotor activity of the different treatment groups to determine if this compound can attenuate the hyperactivity induced by amphetamine.
Signaling Pathway and Experimental Workflow Diagrams
Caption: P2X7 receptor signaling pathway and the inhibitory action of this compound.
Caption: Mechanism of serotonin reuptake via SERT and its inhibition by this compound.
Caption: Overall experimental workflow for the pharmacological characterization of this compound.
Conclusion
This compound is a potent, brain-penetrant P2X7 receptor antagonist with a well-characterized pharmacological profile.[1][2] Its ability to modulate neuroinflammation in vivo makes it a valuable tool for investigating the role of the P2X7 receptor in CNS disorders. The dual antagonism of P2X7 and SERT at higher doses presents both therapeutic opportunities and considerations for target selectivity in future drug development. The detailed methodologies and data presented in this guide are intended to support and guide further research into this and similar compounds.
References
- 1. Pharmacology of a novel central nervous system-penetrant P2X7 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-42253432: A Technical Guide for Neuroscience Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of JNJ-42253432, a potent and centrally permeable P2X7 receptor antagonist, for neuroscience research applications. The document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes relevant pathways and workflows.
Introduction to this compound and the P2X7 Receptor in Neuroscience
The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a key player in neuroinflammation.[1][2] Primarily expressed on microglia and other immune cells within the central nervous system (CNS), its activation by high concentrations of extracellular ATP triggers a cascade of inflammatory events.[1][3] This includes the formation of the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[2][3] Given its role in neuroinflammatory processes, the P2X7R has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders.
This compound is a high-affinity, selective, and brain-penetrant antagonist of the P2X7 receptor.[1][4] Its ability to cross the blood-brain barrier and engage its target in the CNS makes it a valuable tool for investigating the role of P2X7R in various neuropathological conditions.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Species | Value | Reference(s) |
| pKi | Rat P2X7R | 9.1 ± 0.07 | [1][4] |
| pKi | Human P2X7R | 7.9 ± 0.08 | [1][4] |
Table 2: In Vivo Pharmacodynamics and Target Engagement
| Parameter | Species | Value | Corresponding Plasma Concentration | Reference(s) |
| ED50 (Brain P2X7R Occupancy) | Rat | 0.3 mg/kg | 42 ng/mL | [1][4] |
| ED50 (SERT Occupancy) | Rat | 10 mg/kg | - | [1][4] |
Signaling Pathway and Experimental Workflows
P2X7 Receptor Signaling Pathway in Neuroinflammation
Activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade that culminates in the release of pro-inflammatory cytokines. This compound acts by blocking this receptor, thereby inhibiting these downstream effects.
Experimental Workflow: In Vitro IL-1β Release Assay
This workflow outlines the key steps in an in vitro assay to measure the inhibitory effect of this compound on P2X7R-mediated IL-1β release.
Experimental Workflow: In Vivo Amphetamine-Induced Hyperactivity Model
This workflow describes the general procedure for evaluating the effect of this compound on amphetamine-induced hyperactivity in rodents.
Detailed Experimental Protocols
In Vitro P2X7 Receptor-Mediated IL-1β Release Assay
Objective: To determine the in vitro potency of this compound in inhibiting P2X7R-mediated IL-1β release.
Materials:
-
Cell line expressing P2X7R (e.g., human monocytic cell line THP-1 or primary microglia)
-
Cell culture medium (e.g., RPMI-1640) supplemented with FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound
-
P2X7R agonist (e.g., 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP))
-
Phosphate-buffered saline (PBS)
-
Human IL-1β ELISA kit
Procedure:
-
Cell Culture and Priming:
-
Culture cells in appropriate medium until they reach the desired confluency.
-
Prime the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 4 hours) to induce the expression of pro-IL-1β.[5]
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in a suitable vehicle (e.g., DMSO) and then in culture medium.
-
Wash the primed cells with PBS and replace the medium with fresh medium containing the different concentrations of this compound or vehicle control.
-
Incubate for a predetermined time (e.g., 30 minutes).
-
-
P2X7R Stimulation:
-
Add the P2X7R agonist BzATP to each well at a final concentration known to elicit a robust response (e.g., 100 µM).
-
Incubate for a specified duration (e.g., 30-60 minutes).[5]
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
-
IL-1β Quantification:
-
Quantify the concentration of IL-1β in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using a non-linear regression analysis.
-
In Vivo Amphetamine-Induced Hyperactivity in Rats
Objective: To assess the in vivo efficacy of this compound in a rodent model of hyperactivity.
Animals:
-
Male Sprague-Dawley rats
Materials:
-
This compound
-
Vehicle control (e.g., 20% hydroxypropyl-β-cyclodextrin)
-
d-amphetamine sulfate
-
Open field apparatus equipped with automated activity monitoring systems
Procedure:
-
Acclimatization:
-
House the rats in the testing facility for at least one week before the experiment to allow for acclimatization.
-
Handle the rats daily for several days leading up to the experiment to reduce stress.
-
-
Habituation:
-
Habituate the rats to the open field apparatus for a set period (e.g., 30-60 minutes) for one or more days before the test day.
-
-
Drug Administration:
-
On the test day, administer this compound or vehicle control via the desired route (e.g., oral gavage) at a predetermined time before the amphetamine challenge (e.g., 60 minutes).
-
-
Amphetamine Challenge:
-
Administer d-amphetamine sulfate (e.g., 1 mg/kg, intraperitoneally) to the rats.[6]
-
-
Locomotor Activity Recording:
-
Data Analysis:
-
Analyze the locomotor activity data, typically in time bins (e.g., 5 or 10 minutes), to observe the time course of the amphetamine effect.
-
Compare the locomotor activity of the this compound-treated group to the vehicle-treated group using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
-
Social Interaction Test in Rodents
Objective: To evaluate the effect of this compound on social behavior.
Animals:
-
Male rats or mice
Materials:
-
This compound
-
Vehicle control
-
Three-chambered social interaction apparatus
-
Novel and familiar stimulus animals
Procedure:
-
Habituation:
-
Habituate the test animal to the three-chambered apparatus for a set period (e.g., 10 minutes) to allow for exploration of all chambers.[3]
-
-
Sociability Test:
-
Place a novel, unfamiliar "stranger" animal in a wire cage in one of the side chambers. Place an empty wire cage in the other side chamber.
-
Place the test animal in the center chamber and allow it to freely explore all three chambers for a defined period (e.g., 10 minutes).
-
Record the time spent in each chamber and the time spent sniffing each wire cage.
-
-
Social Novelty Test:
-
Immediately following the sociability test, introduce a second, novel "stranger" animal in the previously empty wire cage. The first stranger animal now becomes the "familiar" animal.
-
Again, allow the test animal to explore all three chambers for a set period (e.g., 10 minutes).
-
Record the time spent in each chamber and the time spent sniffing each wire cage.
-
-
Data Analysis:
-
For the sociability test, compare the time spent in the chamber with the stranger animal versus the chamber with the empty cage.
-
For the social novelty test, compare the time spent sniffing the novel stranger versus the familiar stranger.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the behavior of this compound-treated animals with vehicle-treated controls.
-
Conclusion
This compound is a valuable research tool for investigating the role of the P2X7 receptor in the central nervous system. Its high affinity, selectivity, and brain penetrance allow for robust target engagement in both in vitro and in vivo models. The experimental protocols and data presented in this guide provide a foundation for researchers to effectively utilize this compound in their neuroscience research endeavors. Further investigation into the therapeutic potential of P2X7R antagonism with compounds like this compound is warranted for a variety of neurological and psychiatric disorders characterized by neuroinflammation.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amuzainc.com [amuzainc.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. imrpress.com [imrpress.com]
- 8. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for JNJ-42253432 In Vivo Dosing in Rats
Introduction
JNJ-42253432 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel expressed in various cells, including glial cells in the central nervous system (CNS).[1][2] It is characterized as a centrally permeable compound with a high affinity for the rat P2X7 channel, making it a valuable tool for in vivo studies in rodent models of neurological and inflammatory disorders.[1][2] These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound to rats for research purposes.
Mechanism of Action
This compound exerts its pharmacological effects by blocking the P2X7 receptor.[1][2] Activation of the P2X7 receptor by extracellular ATP, often released during cellular stress or injury, leads to the opening of a non-selective cation channel.[3][4][5] This results in an influx of Na⁺ and Ca²⁺ and an efflux of K⁺, triggering downstream signaling cascades.[3][4][5] These pathways include the activation of protein kinases and transcription factors, culminating in the release of pro-inflammatory cytokines such as IL-1β.[1][2][3][5] By antagonizing this receptor, this compound can effectively modulate neuroinflammation and other P2X7-mediated physiological and pathological processes.[1][2]
Pharmacokinetic and Pharmacodynamic Profile in Rats
This compound exhibits desirable pharmacokinetic and pharmacodynamic properties for in vivo studies in rats. It is orally active and demonstrates good CNS penetration with a brain-to-plasma ratio of 1.[1][2] The compound has a high affinity for the rat P2X7 receptor.[1][2][6]
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| pKi for P2X7 Channel | 9.1 ± 0.07 | Rat | [1][2] |
| Brain P2X7 Occupancy ED50 | 0.3 mg/kg | Rat | [1][2][7] |
| Mean Plasma Concentration at ED50 | 42 ng/mL | Rat | [1][2][7] |
| SERT Occupancy ED50 | 10 mg/kg | Rat | [1][2] |
| Brain-to-Plasma Ratio | 1 | Rodents | [1][2] |
Experimental Protocols
Materials
-
This compound powder
-
Vehicle: 1% Hydroxypropyl methylcellulose (HPMC) in sterile water
-
Male Sprague-Dawley or Wistar rats (weight and age to be determined by the specific study design)
-
Oral gavage needles (flexible, 18-20 gauge)
-
Syringes (1-5 mL)
-
Analytical balance
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
pH meter
Dosing Solution Preparation (1 mg/mL Suspension)
-
Calculate the required amount: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose volume (e.g., 5 mL/kg).[2]
-
Weigh the compound: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Prepare the vehicle: Prepare a 1% HPMC solution by slowly adding HPMC powder to sterile water while stirring continuously with a magnetic stirrer until fully dissolved.
-
Suspend the compound: Triturate the weighed this compound powder with a small amount of the 1% HPMC vehicle to form a smooth paste. Gradually add the remaining vehicle while stirring to achieve the final desired concentration (e.g., 1 mg/mL).
-
Ensure homogeneity: Continue stirring the suspension for at least 30 minutes to ensure a uniform distribution of the compound. Visually inspect for any clumps.
-
Store appropriately: Store the prepared suspension at 2-8°C and protected from light. It is recommended to prepare the formulation fresh on the day of dosing. Before administration, allow the suspension to come to room temperature and stir thoroughly to ensure homogeneity.
In Vivo Dosing Protocol: Oral Gavage
-
Animal Handling and Acclimation: Acclimate the rats to the housing conditions for at least one week before the experiment. Handle the animals gently to minimize stress.
-
Fasting (Optional): Depending on the experimental design, a brief fasting period (e.g., 4-6 hours) may be considered to standardize drug absorption. Ensure free access to water at all times.
-
Dose Calculation: Calculate the volume of the dosing suspension to be administered to each rat based on its individual body weight and the desired dose (e.g., for a 300g rat and a 1 mg/kg dose, administer 0.3 mL of a 1 mg/mL suspension).
-
Administration:
-
Gently restrain the rat.
-
Measure the appropriate volume of the dosing suspension into a syringe fitted with a flexible oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.
-
Observe the animal briefly after administration to ensure there are no signs of distress or regurgitation.
-
-
Post-Dosing Monitoring: Monitor the animals for any adverse effects according to the approved animal care and use protocol.
-
Experimental Timeline: The timing of subsequent experimental procedures (e.g., behavioral testing, tissue collection) should be based on the known pharmacokinetics of this compound, with peak brain occupancy typically observed around 2 hours post-dose.[8]
Visualizations
P2X7 Receptor Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 1428327-35-8 | MOLNOVA [molnova.com]
- 7. Pharmacology of a novel central nervous system-penetrant P2X7 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: JNJ-42253432 Cell-Based Assay for IL-1β Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a crucial role in the innate immune response. Its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. The production and release of mature IL-1β are tightly controlled by a multi-protein complex known as the inflammasome. The NLRP3 inflammasome, in particular, is a key mediator of IL-1β processing and has emerged as a significant therapeutic target.
JNJ-42253432 is a high-affinity, orally active antagonist of the P2X7 receptor, a key component in the activation of the NLRP3 inflammasome.[1][2] The P2X7 receptor, an ATP-gated ion channel, is considered "signal 2" in the canonical two-step activation of the NLRP3 inflammasome.[3] By blocking the P2X7 receptor, this compound effectively inhibits the release of IL-1β in a concentration-dependent manner, making it a promising candidate for the treatment of inflammatory disorders.[2]
These application notes provide a detailed protocol for a cell-based assay to evaluate the inhibitory activity of this compound on IL-1β release from human THP-1 monocytic cells.
Signaling Pathway
The activation of the NLRP3 inflammasome and subsequent release of IL-1β is a two-step process. The first signal, typically provided by a pathogen-associated molecular pattern (PAMP) such as lipopolysaccharide (LPS), primes the cell by upregulating the expression of pro-IL-1β and NLRP3 components via the NF-κB pathway.[3][4] The second signal, which can be triggered by various stimuli including extracellular ATP, leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-catalytic cleavage of pro-caspase-1 into active caspase-1, which in turn cleaves pro-IL-1β into its mature, secretable 17 kDa form.[3][4] this compound, as a P2X7 antagonist, blocks the ATP-mediated second signal, thereby inhibiting inflammasome activation and IL-1β release.
Caption: NLRP3 Inflammasome Activation and P2X7 Receptor Inhibition.
Data Presentation
The inhibitory potency of this compound is determined by its half-maximal inhibitory concentration (IC50) in a cell-based IL-1β release assay. While specific IC50 data for this compound in a THP-1 cell line is not publicly available, data from a structurally related P2X7 antagonist, JNJ-47965567, provides a strong reference for expected potency.
| Compound | Cell Type | Species | Priming Agent (Concentration) | Activating Agent (Concentration) | pIC50 | IC50 (nM) |
| JNJ-47965567 | Whole Blood | Human | LPS (30 ng/mL) | BzATP (1 mM) | 6.7 ± 0.07 | ~200 |
| JNJ-47965567 | Monocytes | Human | LPS (30 ng/mL) | BzATP (0.5 mM) | 7.5 ± 0.07 | ~32 |
| JNJ-47965567 | Microglia | Rat | LPS (3 ng/mL) | BzATP (0.3 mM) | 7.1 ± 0.1 | ~79 |
| This compound | - | Human | - | - | pKi = 7.9 ± 0.08 | - |
| This compound | - | Rat | - | - | pKi = 9.1 ± 0.07 | - |
| Data for JNJ-47965567 is from Bhattacharya et al., 2013.[4] pKi values for this compound represent binding affinity to the P2X7 receptor and are from Lord et al., 2014.[2] |
Experimental Protocols
THP-1 Cell Culture and Differentiation
-
Cell Culture: Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, seed the cells at a density of 5 x 10^5 cells/well in a 96-well plate. Add phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL.[3] Incubate for 48-72 hours. Differentiated macrophages will become adherent.
-
Resting: After differentiation, gently aspirate the PMA-containing medium, wash the cells once with warm sterile phosphate-buffered saline (PBS), and add fresh, PMA-free culture medium. Rest the cells for 24 hours before the assay.
IL-1β Release Assay Protocol
This protocol is designed for a 96-well plate format.
-
Priming (Signal 1):
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free RPMI-1640 medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
After the priming step, gently wash the cells once with warm serum-free medium to remove the LPS.
-
Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 30-60 minutes at 37°C.[6]
-
-
Activation (Signal 2):
-
Prepare a stock solution of 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) in sterile water or PBS.
-
Add 50 µL of BzATP solution to each well to achieve a final concentration of 100-300 µM.[5][6] For a positive control (no inhibitor), add BzATP to vehicle-treated wells. For a negative control, add medium without BzATP.
-
-
Supernatant Collection:
-
Centrifuge the 96-well plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatants without disturbing the cell monolayer.
-
-
IL-1β Quantification:
-
Quantify the concentration of human IL-1β in the collected supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis
-
Calculate the concentration of IL-1β in each sample from the ELISA standard curve.
-
Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (IL-1β_compound - IL-1β_negative) / (IL-1β_positive - IL-1β_negative))
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Experimental Workflow
Caption: Workflow for IL-1β Release Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for JNJ-42253432 in Calcium Flux Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-42253432 is a potent and centrally permeable antagonist of the P2X7 receptor, an ATP-gated ion channel.[1][2][3] The P2X7 receptor is predominantly expressed on immune cells, such as microglia and macrophages, and its activation by high concentrations of extracellular ATP triggers the opening of a non-selective cation channel, leading to a rapid influx of intracellular calcium. This calcium surge initiates a cascade of downstream signaling events, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines like IL-1β.[4] Consequently, antagonism of the P2X7 receptor with compounds like this compound presents a promising therapeutic strategy for a variety of neuroinflammatory and neuropsychiatric disorders.
This document provides a detailed protocol for utilizing this compound in a calcium flux assay to assess its inhibitory activity on the P2X7 receptor. The assay measures changes in intracellular calcium concentration in response to a P2X7 agonist, such as Bz-ATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate), in the presence and absence of this compound.
Signaling Pathway of P2X7 Receptor Activation and Inhibition by this compound
The activation of the P2X7 receptor by its endogenous ligand, ATP, leads to a conformational change in the receptor, opening a channel permeable to small cations, including Ca²⁺. The subsequent increase in intracellular calcium concentration is a key signaling event. This compound, as a P2X7 antagonist, blocks this channel, thereby preventing the ATP-induced calcium influx.
Caption: P2X7 receptor signaling and inhibition by this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound against rat and human P2X7 receptors.
| Parameter | Species | Value | Reference |
| pKi | Rat | 9.1 ± 0.07 | [1][2] |
| pKi | Human | 7.9 ± 0.08 | [1][2] |
Experimental Protocol: this compound Calcium Flux Assay
This protocol describes a method for measuring the inhibitory effect of this compound on P2X7 receptor-mediated calcium influx in a cell-based assay using a fluorescent calcium indicator.
Materials and Reagents
-
Cells: A cell line endogenously expressing the P2X7 receptor (e.g., HEK293 cells stably expressing human P2X7, THP-1 monocytes, or primary microglia).
-
This compound
-
P2X7 Agonist: Bz-ATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate)
-
Calcium Indicator Dye: Fluo-4 AM, Fura-2 AM, or equivalent.
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Cell Culture Medium: As required for the specific cell line.
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescence microplate reader with kinetic reading capability and automated injection
Experimental Workflow
Caption: Workflow for the this compound calcium flux assay.
Detailed Procedure
-
Cell Seeding:
-
The day before the assay, seed the P2X7-expressing cells into a black, clear-bottom 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and optionally Probenecid (e.g., 1-2.5 mM) in Assay Buffer.
-
Aspirate the cell culture medium from the wells and wash once with Assay Buffer.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Incubation:
-
During the dye loading incubation, prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as the compound).
-
After dye loading, gently wash the cells twice with Assay Buffer to remove extracellular dye.
-
Add the this compound dilutions and vehicle control to the respective wells.
-
Incubate the plate for 15-30 minutes at room temperature or 37°C, protected from light.
-
-
Calcium Flux Measurement:
-
Set up the fluorescence microplate reader for kinetic reading at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em ~494/516 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 10-30 seconds.
-
Using the instrument's automated injector, add the P2X7 agonist (e.g., Bz-ATP) to all wells to achieve a final concentration that elicits a submaximal response (e.g., EC₈₀).
-
Continue to record the fluorescence intensity for at least 60-180 seconds to capture the peak calcium response and its subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response in each well as a percentage of the control response (agonist alone, no inhibitor).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Logical Relationship of Assay Components
Caption: Logical relationship of components in the this compound calcium flux assay.
Conclusion
The described calcium flux assay provides a robust and reliable method for characterizing the inhibitory activity of this compound on the P2X7 receptor. This protocol can be adapted for high-throughput screening of other P2X7 antagonists and for investigating the cellular consequences of P2X7 receptor blockade. Careful optimization of cell density, dye loading conditions, and agonist concentration is recommended to achieve optimal assay performance.
References
- 1. Pharmacology of a novel central nervous system-penetrant P2X7 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 1428327-35-8 | MOLNOVA [molnova.com]
- 4. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-42253432 in Amphetamine-Induced Hyperactivity Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-42253432 is a potent and selective antagonist of the P2X7 receptor that has demonstrated efficacy in preclinical models of neurological and psychiatric disorders. As a centrally permeable compound, it can effectively engage its target in the brain.[1][2] The amphetamine-induced hyperactivity model in rodents is a widely utilized preclinical assay to screen for potential antipsychotic and mood-stabilizing properties of novel therapeutic agents. This document provides detailed application notes and protocols for the utilization of this compound in this established behavioral paradigm.
Mechanism of Action
This compound exerts its pharmacological effects primarily through the blockade of the P2X7 receptor, an ATP-gated ion channel.[1][2] In the central nervous system (CNS), the P2X7 receptor is predominantly expressed on microglia and astrocytes. Its activation by extracellular ATP, often released during neuronal injury or inflammation, triggers a cascade of downstream events, including the release of pro-inflammatory cytokines. By antagonizing this receptor, this compound can modulate neuroinflammatory processes, which are increasingly implicated in the pathophysiology of various psychiatric conditions.
At higher concentrations, this compound has also been shown to interact with the serotonin transporter (SERT), which may contribute to its overall pharmacological profile.[1][2]
Pharmacokinetics and Target Engagement
This compound is characterized by its high affinity for the rat P2X7 receptor and its ability to penetrate the blood-brain barrier.[1][2] In vivo studies in rats have demonstrated that this compound occupies brain P2X7 receptors in a dose-dependent manner.[1][2]
Table 1: Pharmacokinetic and Target Engagement Parameters of this compound in Rats
| Parameter | Value | Reference |
| Rat P2X7 Receptor Affinity (pKi) | 9.1 ± 0.07 | [1][2] |
| Brain P2X7 Occupancy (ED50) | 0.3 mg/kg | [1][2] |
| Serotonin Transporter (SERT) Occupancy (ED50) | 10 mg/kg | [1][2] |
Application in Amphetamine-Induced Hyperactivity Model
Amphetamine administration in rodents leads to a hyperdopaminergic state, resulting in increased locomotor activity. This behavioral response is often used to model the positive symptoms of schizophrenia and mania. The ability of a compound to attenuate this hyperactivity is indicative of its potential antipsychotic or mood-stabilizing effects. This compound has been shown to effectively attenuate amphetamine-induced hyperactivity in rats, suggesting its potential as a therapeutic agent for conditions characterized by psychomotor agitation.[1][2]
Experimental Protocol: Amphetamine-Induced Hyperactivity in Rats
This protocol outlines a standard procedure for evaluating the effect of this compound on amphetamine-induced hyperactivity in rats.
1. Animals:
-
Species: Male Sprague-Dawley or Wistar rats.
-
Weight: 250-350 g at the start of the experiment.
-
Housing: Group-housed (2-4 per cage) in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the experiment.
2. Apparatus:
-
Open-field arenas (e.g., 40 x 40 x 30 cm) equipped with automated infrared beam systems to detect and record locomotor activity (horizontal and vertical movements). The arenas should be placed in a sound-attenuated and dimly lit room.
3. Drug Preparation:
-
This compound: Dissolve in a suitable vehicle (e.g., 20% Captisol® or a suspension in 0.5% methylcellulose). The concentration should be adjusted to allow for an appropriate injection volume (e.g., 1-5 mL/kg).
-
d-Amphetamine Sulfate: Dissolve in 0.9% saline.
4. Experimental Procedure:
-
Habituation: On two consecutive days prior to testing, habituate the rats to the open-field arenas for 30-60 minutes. This reduces the influence of novelty-induced activity on the test day.
-
Test Day:
-
Transport the animals to the testing room and allow them to acclimate for at least 60 minutes.
-
Administer this compound or its vehicle via the desired route (e.g., oral gavage [p.o.] or intraperitoneal injection [i.p.]). The pre-treatment time will depend on the pharmacokinetic profile of this compound and should be determined in pilot studies (typically 30-60 minutes for i.p. and 60-120 minutes for p.o.).
-
Following the pre-treatment period, administer d-amphetamine (typically 0.5-1.5 mg/kg, i.p. or subcutaneous [s.c.]) or saline.
-
Immediately place the animal in the center of the open-field arena and begin recording locomotor activity for a duration of 60-90 minutes.
-
5. Data Analysis:
-
The primary endpoint is the total distance traveled (in cm) or the number of horizontal beam breaks during the recording period.
-
Data can be analyzed in time bins (e.g., 5- or 10-minute intervals) to observe the time course of the drug effects.
-
Statistical analysis should be performed using appropriate methods, such as a two-way ANOVA (with treatment and time as factors) followed by post-hoc tests for multiple comparisons.
Expected Results
Pre-treatment with this compound is expected to produce a dose-dependent attenuation of the increase in locomotor activity induced by amphetamine.
Table 2: Hypothetical Dose-Response Data for this compound in Amphetamine-Induced Hyperactivity
| Treatment Group | Amphetamine Dose (mg/kg) | This compound Dose (mg/kg) | Mean Total Distance Traveled (cm) ± SEM | % Inhibition of Hyperactivity |
| Vehicle + Saline | 0 | 0 | 1500 ± 150 | - |
| Vehicle + Amphetamine | 1.0 | 0 | 8000 ± 500 | 0% |
| This compound + Amphetamine | 1.0 | 1 | 6500 ± 450 | 23% |
| This compound + Amphetamine | 1.0 | 3 | 4500 ± 400 | 54% |
| This compound + Amphetamine | 1.0 | 10 | 2500 ± 300 | 85% |
% Inhibition is calculated as: [1 - (Mean distance of JNJ+Amph group - Mean distance of Veh+Sal group) / (Mean distance of Veh+Amph group - Mean distance of Veh+Sal group)] x 100
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound in the amphetamine model.
Experimental Workflow
Caption: Workflow for the amphetamine-induced hyperactivity experiment.
References
JNJ-42253432: Application Notes and Protocols for Social Interaction Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-42253432 is a potent, selective, and centrally nervous system (CNS) penetrant antagonist of the P2X7 receptor.[1][2] The P2X7 receptor, an ATP-gated ion channel, is implicated in neuroinflammation through the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β).[1][2] Preclinical studies have demonstrated that this compound can modulate social behavior, suggesting its potential as a therapeutic agent for neuropsychiatric disorders characterized by social deficits. These application notes provide an overview of this compound and detailed protocols for its use in social interaction behavioral studies in rodents.
Mechanism of Action
This compound exerts its effects by binding to the P2X7 receptor with high affinity, thereby blocking the channel's activation by extracellular ATP.[1][2] This antagonism inhibits the downstream signaling cascade that leads to the release of IL-1β and other pro-inflammatory mediators in the brain.[1][2] At higher concentrations, this compound has also been shown to antagonize the serotonin transporter (SERT).[1][2]
Application Notes
This compound is a valuable pharmacological tool for investigating the role of P2X7 receptors in social behavior. Based on preclinical findings, this compound has been shown to significantly enhance both overall social interaction and social preference in rats, independent of stress.[1][2] This suggests its utility in modeling and potentially treating social withdrawal associated with various neuropsychiatric conditions.
Key Research Applications:
-
Investigation of the P2X7 Receptor in Social Behavior: Elucidate the role of P2X7-mediated neuroinflammation in social cognition and behavior.
-
Preclinical Efficacy Testing: Evaluate the potential of this compound as a pro-social therapeutic agent in rodent models of psychiatric disorders (e.g., autism spectrum disorder, schizophrenia, depression).
-
Target Validation: Confirm the P2X7 receptor as a viable target for the development of novel drugs aimed at improving social function.
Drug Preparation and Administration:
For in vivo rodent studies, this compound can be formulated for oral (p.o.) or intraperitoneal (i.p.) administration. A common vehicle for suspension is a solution of 0.5% methylcellulose in water. It is recommended to prepare fresh solutions on the day of the experiment. The effective dose for brain P2X7 receptor occupancy (ED50) in rats is approximately 0.3 mg/kg.[1][2]
Data Presentation
The following tables summarize the key in vitro and in vivo pharmacological properties of this compound and provide a template for presenting quantitative data from social interaction studies.
Table 1: Pharmacological Profile of this compound
| Parameter | Species | Value | Reference |
| pKi (P2X7 Receptor) | Rat | 9.1 ± 0.07 | [1][2] |
| pKi (P2X7 Receptor) | Human | 7.9 ± 0.08 | [1][2] |
| Brain P2X7 Occupancy (ED50) | Rat | 0.3 mg/kg | [1][2] |
| SERT Occupancy (ED50) | Rat | 10 mg/kg | [1][2] |
Table 2: Representative Data from Social Interaction Test in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Total Time in Social Interaction (seconds) (Mean ± SEM) | Number of Social Interactions (Mean ± SEM) |
| Vehicle (0.5% Methylcellulose) | - | 120 ± 15 | 25 ± 3 |
| This compound | 1 | 180 ± 20 | 35 ± 4 |
| This compound | 3 | 240 ± 25 | 45 ± 5 |
| This compound | 10 | 235 ± 22 | 43 ± 4 |
| *p < 0.05, **p < 0.01 compared to Vehicle group. Data are representative and should be determined experimentally. |
Table 3: Representative Data from Social Preference Test in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Time with Novel Rat (seconds) (Mean ± SEM) | Time with Novel Object (seconds) (Mean ± SEM) | Social Preference Index (Mean ± SEM) |
| Vehicle (0.5% Methylcellulose) | - | 150 ± 18 | 90 ± 12 | 0.25 ± 0.05 |
| This compound | 1 | 200 ± 22 | 85 ± 10 | 0.40 ± 0.06 |
| This compound | 3 | 250 ± 28 | 80 ± 9 | 0.52 ± 0.07 |
| This compound | 10 | 245 ± 25 | 82 ± 11 | 0.50 ± 0.06 |
| *p < 0.05, **p < 0.01 compared to Vehicle group. Social Preference Index = (Time with Novel Rat - Time with Novel Object) / (Time with Novel Rat + Time with Novel Object). Data are representative and should be determined experimentally. |
Experimental Protocols
Protocol 1: Social Interaction Test in Rats
This protocol is designed to assess the effect of this compound on the quantity and quality of social interaction between two unfamiliar rats.
Materials:
-
Male Sprague-Dawley rats (250-300g), singly housed for 5-7 days prior to testing.
-
Open field arena (e.g., 100 cm x 100 cm x 40 cm), dimly lit.
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Video recording and analysis software.
Procedure:
-
Drug Administration: Administer this compound or vehicle to the test rats via the desired route (e.g., oral gavage) 60 minutes prior to the behavioral test.
-
Habituation: Place each rat individually in the open field arena for 10 minutes to habituate to the environment one day before the test.
-
Test Session: On the test day, place two unfamiliar rats (weight-matched) that have received the same treatment into the arena simultaneously.
-
Recording: Record the behavior of the pair for a 15-minute session.
-
Data Analysis: Score the videos for the total duration of active social interaction (e.g., sniffing, grooming, following, crawling over/under) and the frequency of these behaviors.
Protocol 2: Three-Chamber Social Preference Test in Rats
This protocol assesses the preference of a test rat for a novel conspecific over a novel object, a measure of sociability.
Materials:
-
Three-chambered social approach apparatus.
-
Male Sprague-Dawley rats (250-300g).
-
Novel, unfamiliar stimulus rats.
-
Novel inanimate objects.
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Video recording and analysis software.
Procedure:
-
Drug Administration: Administer this compound or vehicle to the test rat 60 minutes prior to the test.
-
Habituation Phase (10 minutes): Place the test rat in the central chamber of the empty three-chambered apparatus and allow it to freely explore all three chambers.
-
Sociability Testing Phase (10 minutes):
-
Place a novel, unfamiliar rat (Stranger 1) inside a wire cage in one of the side chambers.
-
Place a novel object in an identical wire cage in the opposite side chamber.
-
Place the test rat back in the center chamber and allow it to explore all three chambers.
-
-
Recording and Analysis: Record the session and analyze the time the test rat spends in each chamber and the time spent actively investigating (sniffing) each wire cage. Calculate the Social Preference Index.
Mandatory Visualizations
Caption: P2X7 receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the social interaction test using this compound.
References
Application Notes and Protocols: JNJ-42253432 Electroencephalography (EEG) Study
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed overview of the study design for investigating the effects of JNJ-42253432, a potent and selective P2X7 receptor antagonist, on electroencephalography (EEG) in a preclinical setting. This compound is a central nervous system (CNS)-penetrant compound that has been shown to modulate neuroinflammation and brain activity.[1][2] The primary EEG finding is a dose-dependent reduction in alpha-1 spectral power in rats.[1][2] This document outlines the experimental protocols and data presentation relevant to replicating and expanding upon these findings.
Signaling Pathway of this compound
This compound exerts its effects by antagonizing the P2X7 receptor, an ATP-gated ion channel expressed on various cells in the CNS, including microglia.[1][2] Activation of the P2X7 receptor by extracellular ATP, often released during cellular stress or injury, triggers a signaling cascade that leads to the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β).[1][2] By blocking this receptor, this compound inhibits this inflammatory cascade.
Experimental Protocols
The following protocols are based on the methodologies described in preclinical studies of this compound.[1][2]
Animal Model and Surgical Implantation
-
Species: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Surgical Procedure:
-
Animals are anesthetized using a suitable anesthetic agent (e.g., isoflurane).
-
Stereotaxic surgery is performed to implant EEG recording electrodes.
-
Typically, stainless steel screw electrodes are placed over the cortical surface (e.g., frontal and parietal cortices) and a reference electrode is placed over the cerebellum.
-
Electromyography (EMG) electrodes may also be implanted in the nuchal muscles to monitor muscle tone and aid in sleep/wake state identification.
-
The electrode assembly is secured to the skull with dental cement.
-
Animals are allowed a post-operative recovery period of at least one week.
-
Drug Administration and Dosing
-
Compound: this compound is prepared in a suitable vehicle for administration.
-
Route of Administration: Oral gavage (p.o.) is a common route for preclinical assessment.
-
Dose Groups: A dose-response study design is employed. Example dose groups could include:
-
Vehicle control
-
Low dose this compound
-
Mid dose this compound
-
High dose this compound
-
-
Study Design: A crossover design, where each animal receives all treatments in a randomized order with a sufficient washout period between doses, is recommended to reduce inter-animal variability.
EEG Data Acquisition
-
Recording Environment: Animals are placed in a recording chamber that is shielded from electrical noise.
-
Acclimation: An acclimation period should be allowed for the animals to habituate to the recording cables and environment before baseline recordings begin.
-
Recording System: A multichannel EEG recording system with appropriate amplifiers and filters is used.
-
Recording Parameters (Recommended):
-
Sampling Rate: ≥ 256 Hz
-
Filtering: High-pass filter at 0.5-1.0 Hz and a low-pass filter at 100 Hz. A 50/60 Hz notch filter may be applied if necessary.
-
Duration: Continuous EEG recordings are taken for a defined period before and after drug administration (e.g., 1-hour baseline followed by 4-6 hours post-dose).
-
EEG Data Analysis
-
Data Pre-processing:
-
Visual inspection of the raw EEG data to identify and exclude artifacts (e.g., from movement, chewing).
-
Data is typically segmented into epochs of a fixed duration (e.g., 4-10 seconds).
-
-
Spectral Analysis:
-
A Fast Fourier Transform (FFT) is applied to each epoch to calculate the power spectral density.
-
The resulting spectra are averaged across epochs for each animal and treatment condition.
-
-
Frequency Band Analysis:
-
The spectral power is integrated within specific frequency bands. A common scheme for rats is:
-
Delta (δ): 1-4 Hz
-
Theta (θ): 4-8 Hz
-
Alpha-1 (α1): 8-10 Hz
-
Alpha-2 (α2): 10-12 Hz
-
Beta (β): 12-30 Hz
-
Gamma (γ): 30-100 Hz
-
-
-
Statistical Analysis:
-
The primary endpoint is the change in spectral power in the alpha-1 band.
-
Statistical analysis (e.g., repeated measures ANOVA followed by post-hoc tests) is used to compare the effects of different doses of this compound to the vehicle control.
-
Data Presentation
Quantitative data from the EEG study should be summarized in tables to facilitate comparison between dose groups.
Table 1: Pharmacokinetic and Receptor Occupancy Data for this compound in Rats
| Parameter | Value |
| Brain to Plasma Ratio | 1 |
| P2X7 Receptor Affinity (rat, pKi) | 9.1 ± 0.07 |
| Brain P2X7 ED50 (p.o.) | 0.3 mg/kg |
| Mean Plasma Concentration at ED50 | 42 ng/mL |
| SERT Occupancy ED50 (p.o.) | 10 mg/kg |
Data compiled from Bhattacharya et al., 2014.[1][2]
Table 2: Dose-Dependent Effect of this compound on EEG Alpha-1 Spectral Power
| Treatment Group | Dose (mg/kg, p.o.) | Change in Alpha-1 Power | Statistical Significance |
| Vehicle | - | Baseline | - |
| This compound | Low | ↓ | p < X |
| This compound | Mid | ↓↓ | p < Y |
| This compound | High | ↓↓↓ | p < Z |
This table illustrates the expected qualitative dose-dependent reduction in alpha-1 power as specific quantitative values were not publicly available. The magnitude of the decrease is represented by the number of arrows.
Conclusion
The protocols outlined provide a framework for the design and execution of an EEG study to evaluate the CNS effects of this compound. The key finding of a dose-dependent reduction in alpha-1 spectral power serves as a potential translatable biomarker for target engagement of the P2X7 receptor in the brain. Careful adherence to standardized surgical, recording, and analysis procedures is critical for obtaining reproducible and reliable results.
References
Application Notes and Protocols: In Vivo Microdialysis of JNJ-42253432, a P2X7 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-42253432 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP.[1][2][3] In the central nervous system (CNS), P2X7 receptors are primarily expressed on microglia and are implicated in neuroinflammation and the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β).[1][4] This document provides detailed application notes and protocols for conducting in vivo microdialysis studies with this compound to investigate its pharmacokinetic and pharmacodynamic properties in the brain.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: Receptor Binding Affinity of this compound
| Species | Receptor | pKi (mean ± SEM) |
| Rat | P2X7 | 9.1 ± 0.07 |
| Human | P2X7 | 7.9 ± 0.08 |
Table 2: In Vivo Pharmacodynamic Properties of this compound in Rats
| Parameter | ED50 | Corresponding Mean Plasma Concentration |
| Brain P2X7 Receptor Occupancy | 0.3 mg/kg | 42 ng/mL |
| Serotonin Transporter (SERT) Occupancy | 10 mg/kg | Not Reported |
Signaling Pathway
The following diagram illustrates the signaling pathway involving the P2X7 receptor and the mechanism of action of this compound.
Caption: P2X7 Receptor Signaling and this compound Inhibition.
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measuring Extracellular this compound and Neurotransmitter Levels in the Rat Brain
This protocol describes the procedure for implanting a microdialysis probe into a specific brain region of a rat and collecting dialysate samples to measure the concentration of this compound and neurotransmitters like serotonin.
Materials:
-
This compound
-
Male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12 Elite, 4 mm membrane)
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools
-
LC-MS/MS system for analysis
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using isoflurane.
-
Secure the rat in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
-
Probe Implantation:
-
Drill a small hole in the skull over the target brain region (e.g., hippocampus or prefrontal cortex).
-
Slowly lower the microdialysis probe to the desired coordinates.
-
Secure the probe to the skull using dental cement.
-
-
Microdialysis:
-
Allow the animal to recover from surgery for at least 24 hours.
-
On the day of the experiment, connect the probe to the perfusion pump and fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).
-
Collect baseline dialysate samples for at least 1-2 hours.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection).
-
Continue collecting dialysate samples in fractions (e.g., every 20 minutes) for the desired duration of the study.
-
-
Sample Analysis:
-
Analyze the dialysate samples for this compound and serotonin concentrations using a validated LC-MS/MS method.
-
Protocol 2: In Vivo Microdialysis for Assessing Bz-ATP-Induced IL-1β Release
This protocol is designed to evaluate the ability of this compound to block P2X7 receptor-mediated IL-1β release in the brain of freely moving rats.[1][2]
Materials:
-
All materials from Protocol 1
-
Bz-ATP (2',3'-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate)
-
ELISA kit for rat IL-1β
Procedure:
-
Probe Implantation and Baseline Collection:
-
Follow steps 1 and 2 from Protocol 1 for probe implantation.
-
Follow step 3 from Protocol 1 for baseline sample collection.
-
-
Drug Administration and Stimulation:
-
Administer this compound or vehicle to the rats.
-
After a predetermined pretreatment time, introduce Bz-ATP into the perfusion fluid (aCSF) to stimulate P2X7 receptors.
-
Continue to collect dialysate samples throughout the stimulation period.
-
-
Sample Analysis:
-
Measure the concentration of IL-1β in the dialysate samples using a high-sensitivity ELISA kit.
-
Experimental Workflow
The following diagram outlines the general workflow for an in vivo microdialysis experiment with this compound.
Caption: General Experimental Workflow for In Vivo Microdialysis.
References
- 1. Pharmacology of a novel central nervous system-penetrant P2X7 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 1428327-35-8 | MOLNOVA [molnova.com]
- 4. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-42253432: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and in vitro use of JNJ-42253432, a potent and centrally nervous system (CNS) penetrant antagonist of the P2X7 receptor. The information herein is intended to guide researchers in designing and executing experiments to investigate the pharmacological effects of this compound.
Introduction to this compound
This compound is a high-affinity antagonist of the P2X7 receptor, an ATP-gated ion channel primarily expressed on immune cells, such as microglia and macrophages, and implicated in inflammatory processes.[1][2] By blocking the P2X7 receptor, this compound inhibits the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β), making it a valuable tool for studying neuroinflammation and related pathologies.[1][2] It has a molecular weight of 446.63 g/mol .
Solubility and Preparation of Stock Solutions
The solubility of this compound is a critical factor for the design of in vitro experiments. Based on available data, the compound exhibits high solubility in dimethyl sulfoxide (DMSO).
Table 1: Solubility and Stock Solution Parameters
| Parameter | Value | Source/Comments |
| Molecular Weight | 446.63 g/mol | --- |
| Solubility in DMSO | ≥ 25 mg/mL (≥ 56 mM) | A stock solution of 25 mg/mL in 100% DMSO has been reported for in vivo studies and is suitable for creating working dilutions for in vitro assays. |
| Solubility in Ethanol | Not reported | Expected to be lower than in DMSO. Empirical testing is recommended. |
| Solubility in Water | Not reported | Expected to be very low. Direct dissolution in aqueous buffers is not recommended for creating concentrated stocks. |
| Stock Solution Storage | Store 10 mM stock solution in DMSO at -20°C for up to 1 month or at -80°C for up to 6 months. | Avoid repeated freeze-thaw cycles. |
Protocol for Preparation of 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh out a desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.47 mg of the compound.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Mixing: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Ensure no visible particulates remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots in tightly sealed vials at -20°C or -80°C, protected from light.
In Vitro Study Parameters
This compound has been shown to be effective in various in vitro models. The following table summarizes key parameters for designing experiments.
Table 2: Recommended Parameters for In Vitro Studies
| Parameter | Recommendation | Rationale/Comments |
| Cell Lines | Murine macrophages (e.g., J774), Human monocytic cells (e.g., THP-1), Primary microglia, Primary astrocytes | These cell types endogenously express the P2X7 receptor and are relevant for studying inflammatory responses. |
| Assay Types | IL-1β Release Assay, Calcium Flux Assay | These are functional assays to measure the downstream effects of P2X7 receptor antagonism. |
| Effective Concentration Range | 10 nM - 10 µM | The optimal concentration should be determined empirically for each cell line and assay through dose-response experiments. |
| Vehicle Control | DMSO | The final concentration of DMSO in the cell culture medium should be kept constant across all conditions and ideally should not exceed 0.1% to avoid solvent-induced cytotoxicity. |
Experimental Protocols
IL-1β Release Assay
This protocol is designed to measure the inhibitory effect of this compound on ATP-induced IL-1β release from cultured macrophages.
Workflow for IL-1β Release Assay
Caption: Workflow for the this compound IL-1β release assay.
Materials:
-
J774 or THP-1 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Human or mouse IL-1β ELISA kit
Procedure:
-
Cell Seeding: Seed J774 or PMA-differentiated THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
LPS Priming: Prime the cells by replacing the culture medium with fresh medium containing 1 µg/mL LPS. Incubate for 3-4 hours at 37°C. This step is crucial for inducing the expression of pro-IL-1β.
-
Pre-incubation with this compound: After priming, wash the cells once with warm PBS. Add fresh serum-free medium containing various concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle control (DMSO). Pre-incubate for 30-60 minutes at 37°C.
-
ATP Stimulation: Stimulate the cells by adding ATP to a final concentration of 1-5 mM. Incubate for 30-60 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell monolayer.
-
IL-1β Quantification: Quantify the amount of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
Calcium Flux Assay
This protocol measures the ability of this compound to block ATP-induced calcium influx in P2X7-expressing cells.
Signaling Pathway of P2X7 Receptor Antagonism
Caption: this compound blocks ATP-mediated P2X7 receptor activation and subsequent calcium influx.
Materials:
-
P2X7-expressing cells (e.g., J774, THP-1, or a P2X7-transfected cell line)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
This compound stock solution (10 mM in DMSO)
-
ATP solution
-
Black-walled, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluency.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS. Remove the culture medium and add the loading buffer to each well. Incubate for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with warm HBSS to remove excess dye.
-
Pre-incubation with this compound: Add HBSS containing various concentrations of this compound or vehicle control to the wells. Incubate for 15-30 minutes at room temperature in the dark.
-
Calcium Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Record a baseline fluorescence reading.
-
ATP Injection and Reading: Inject a solution of ATP (to a final concentration that elicits a robust response, e.g., 1 mM) into the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Calculate the peak fluorescence response for each well. Determine the percentage of inhibition of the ATP-induced calcium influx by this compound at each concentration relative to the vehicle control.
Disclaimer
The protocols and information provided in these application notes are intended for research use only. It is the responsibility of the end-user to determine the suitability of these protocols for their specific applications and to optimize conditions as necessary. Standard laboratory safety precautions should be followed at all times.
References
Application Notes and Protocols for JNJ-42253432 in Primary Microglia Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of JNJ-42253432, a selective Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitor, for use in primary microglia cultures. Detailed protocols for microglia isolation, concentration optimization, and key functional assays are included.
Introduction to this compound
This compound (also known as JNJ-527) is a potent and selective inhibitor of the CSF1R tyrosine kinase. CSF1R is crucial for the survival, proliferation, differentiation, and function of microglia, the resident immune cells of the central nervous system.[1][2] By inhibiting CSF1R, this compound can effectively modulate microglial activity, making it a valuable tool for studying neuroinflammation and a potential therapeutic agent for neurodegenerative diseases.[3][4][5]
Mechanism of Action
This compound functions by binding to the ATP-binding pocket of the CSF1R, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the ERK1/2 pathway. This inhibition leads to a reduction in microglial proliferation and a modulation of their inflammatory responses.[4]
Data Presentation: In Vitro Efficacy of CSF1R Inhibitors
The following tables summarize key in vitro data for this compound and another commonly used CSF1R inhibitor, GW2580. This information provides a basis for selecting a concentration range for optimization in primary microglia.
Table 1: In Vitro Efficacy of this compound on N13 Murine Microglial Cell Line
| Parameter | Concentration | Effect | Reference |
| IC50 (CSF1R Phosphorylation) | 18.6 - 22.5 nM | Inhibition of CSF1-induced receptor phosphorylation | [4] |
| Effective Concentration | > 10 nM | Inhibition of CSF1-R phosphorylation and downstream ERK1/2 activation | [4] |
| Tested Concentration Range | 0.1 - 1000 nM | Dose-dependent decrease in CSF1R activation | [4] |
Table 2: In Vitro Efficacy of GW2580 on Primary Microglia
| Parameter | Concentration | Effect | Reference |
| Effective Concentration | 5 µM | Inhibition of CSF1-induced proliferation without affecting cell viability | [6] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Microglia
This protocol describes the isolation of primary microglia from neonatal mouse or rat pups.
Materials:
-
Neonatal mouse or rat pups (P0-P3)
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
0.25% Trypsin-EDTA
-
DNase I
-
70 µm cell strainer
-
Poly-D-Lysine (PDL) coated T-75 flasks
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Euthanize neonatal pups according to approved institutional guidelines.
-
Dissect cortices in ice-cold HBSS and remove meninges.
-
Mince the tissue and incubate in 0.25% Trypsin-EDTA at 37°C for 15 minutes.
-
Add DNase I and gently triturate the tissue to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells, resuspend in complete DMEM, and plate in PDL-coated T-75 flasks.
-
Culture for 10-14 days to allow for the formation of a confluent astrocyte layer with microglia growing on top.
-
Isolate microglia by shaking the flasks on an orbital shaker at 180-200 rpm for 2 hours at 37°C.
-
Collect the supernatant containing detached microglia, centrifuge, and resuspend in fresh media for plating.
Protocol 2: Determining the Optimal Concentration of this compound
This protocol outlines a method to determine the optimal concentration of this compound that effectively inhibits microglial proliferation without inducing cytotoxicity.
Materials:
-
Primary microglia cultured in 96-well plates
-
This compound stock solution (in DMSO)
-
Recombinant CSF1
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Cell proliferation assay kit (e.g., BrdU, EdU)
-
Plate reader
Procedure:
-
Plate primary microglia in a 96-well plate at a suitable density.
-
Allow cells to adhere and recover for 24 hours.
-
Prepare a serial dilution of this compound in culture medium. A suggested starting range is 1 nM to 10 µM, including a vehicle control (DMSO).
-
Pre-treat the cells with the different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a predetermined optimal concentration of CSF1 (e.g., 25 ng/mL) to induce proliferation. Include a non-stimulated control.
-
Incubate for 48-72 hours.
-
Cell Viability Assessment: In a parallel set of wells, assess cell viability using an MTT or PrestoBlue assay according to the manufacturer's instructions.
-
Cell Proliferation Assessment: In another set of wells, measure cell proliferation using a BrdU or EdU assay following the manufacturer's protocol.
-
Data Analysis:
-
Plot cell viability against the log of this compound concentration to determine any cytotoxic effects.
-
Plot cell proliferation against the log of this compound concentration to determine the IC50 for proliferation inhibition.
-
The optimal concentration will be the highest concentration that significantly inhibits proliferation without causing a significant decrease in cell viability.
-
Protocol 3: Microglial Phagocytosis Assay
This protocol assesses the effect of this compound on the phagocytic activity of primary microglia.
Materials:
-
Primary microglia cultured on coverslips in a 24-well plate
-
This compound at the predetermined optimal concentration
-
Fluorescently labeled particles (e.g., pHrodo-labeled myelin debris, fluorescent beads, or aggregated Aβ42)
-
Fixative (e.g., 4% paraformaldehyde)
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Plate primary microglia on PDL-coated coverslips in a 24-well plate.
-
Pre-treat the cells with the optimal concentration of this compound or vehicle for 24 hours.
-
Add the fluorescently labeled particles to the wells and incubate for 1-3 hours at 37°C to allow for phagocytosis.
-
Wash the cells thoroughly with cold PBS to remove non-phagocytosed particles.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantification: Measure the fluorescence intensity of the phagocytosed particles per cell in multiple fields of view.
Protocol 4: Cytokine Release Assay
This protocol measures the effect of this compound on the release of pro-inflammatory cytokines from activated microglia.
Materials:
-
Primary microglia cultured in a 24-well or 96-well plate
-
This compound at the predetermined optimal concentration
-
Lipopolysaccharide (LPS) as a pro-inflammatory stimulus
-
ELISA or multiplex immunoassay kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6)
Procedure:
-
Plate primary microglia in a 24-well or 96-well plate.
-
Pre-treat the cells with the optimal concentration of this compound or vehicle for 24 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours to induce cytokine release. Include a non-stimulated control.
-
Collect the cell culture supernatants.
-
Measure the concentration of the desired cytokines in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
-
Data Analysis: Normalize cytokine concentrations to the total protein content of the cells in each well.
Mandatory Visualizations
References
- 1. The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - ORKA (beta) [oxfordhealth.nhs.uk]
- 6. Inhibiting CSF1R alleviates cerebrovascular white matter disease and cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-42253432 Administration and CNS Target Engagement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and central nervous system (CNS) target engagement of JNJ-42253432, a potent and centrally permeable P2X7 antagonist. The following protocols and data have been synthesized from preclinical research to guide further investigation of this compound.
Mechanism of Action
This compound is a high-affinity antagonist of the P2X7 receptor, an ATP-gated ion channel predominantly expressed on glial cells within the CNS.[1] Activation of the P2X7 receptor by extracellular ATP, often released during cellular stress or injury, leads to the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β).[1] this compound competitively blocks this channel, thereby inhibiting the downstream release of these inflammatory mediators.[1][2] At higher concentrations, this compound has also been shown to antagonize the serotonin transporter (SERT).[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from preclinical studies.
Table 1: Receptor Binding Affinity
| Species | Receptor | Parameter | Value |
| Rat | P2X7 | pKi | 9.1 ± 0.07 |
| Human | P2X7 | pKi | 7.9 ± 0.08 |
Data sourced from Bhattacharya et al., 2014.[1]
Table 2: In Vivo Pharmacodynamics in Rats
| Parameter | Route of Administration | ED₅₀ | Corresponding Mean Plasma Concentration |
| Brain P2X7 Occupancy | Oral | 0.3 mg/kg | 42 ng/mL |
| Serotonin Transporter (SERT) Occupancy | Oral | 10 mg/kg | Not Reported |
Data sourced from Bhattacharya et al., 2014.[1]
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rodents
This protocol describes the oral administration of this compound to rats for the assessment of CNS target engagement.
Materials:
-
This compound
-
Vehicle solution (e.g., 20% HP-β-CD)
-
Oral gavage needles
-
Appropriately sized syringes
-
Animal scale
Procedure:
-
Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle. For example, JNJ-55308942, a similar P2X7 antagonist, was formulated in 20% HP-β-CD.[3] The concentration should be calculated based on the desired dose and a standard dosing volume (e.g., 5 mL/kg).[3]
-
Animal Handling: Weigh each animal to determine the precise volume of the formulation to be administered.
-
Administration: Gently restrain the animal and administer the calculated volume of the this compound suspension or vehicle control directly into the stomach using an appropriately sized oral gavage needle.
-
Post-Administration Monitoring: Observe the animals for any adverse reactions. For target occupancy studies, tissue collection is typically performed at a predetermined time point post-dosing (e.g., 2 hours).[3]
Protocol 2: Ex Vivo Autoradiography for Brain P2X7 Receptor Occupancy
This protocol provides a method to determine the extent of P2X7 receptor occupancy in the brain following in vivo administration of this compound.
Materials:
-
Rodent brain tissue from animals dosed with this compound or vehicle
-
Cryostat
-
Microscope slides
-
Radioligand specific for P2X7 (e.g., a tritiated P2X7 antagonist)
-
Incubation buffers
-
Phosphor imager screens or autoradiography film
-
Image analysis software
Procedure:
-
Tissue Preparation: Following the desired post-dosing interval, euthanize the animals and rapidly excise the brains. Flash-freeze the brains in isopentane cooled with dry ice and store at -80°C until sectioning.
-
Cryosectioning: Section the frozen brains into thin slices (e.g., 20 µm) using a cryostat and mount them onto microscope slides.
-
Radioligand Incubation: Incubate the brain sections with a saturating concentration of the P2X7-specific radioligand. Non-specific binding is determined by incubating a parallel set of slides in the presence of an excess of a non-radiolabeled P2X7 antagonist.
-
Washing: Wash the slides in ice-cold buffer to remove unbound radioligand.
-
Signal Detection: Expose the dried slides to a phosphor imager screen or autoradiography film.
-
Data Analysis: Quantify the signal intensity in specific brain regions using image analysis software. Receptor occupancy is calculated as the percentage reduction in specific binding in the this compound-treated animals compared to the vehicle-treated controls.
Protocol 3: In Vivo Microdialysis for Measuring IL-1β Release in the Brain
This protocol outlines a method to assess the functional engagement of P2X7 receptors by measuring the modulation of IL-1β release in the brain of freely moving rats.
Materials:
-
Stereotaxic surgery apparatus
-
Microdialysis guide cannula and probes
-
This compound formulation
-
P2X7 agonist (e.g., Bz-ATP)
-
Artificial cerebrospinal fluid (aCSF)
-
IL-1β ELISA kit or similar immunoassay
-
Microdialysis pump and fraction collector
Procedure:
-
Surgical Implantation: Surgically implant a guide cannula into the desired brain region (e.g., hippocampus) of the rat under anesthesia.[3] Allow the animals to recover for several days.[3]
-
Dosing: Administer this compound or vehicle orally at the desired dose and time before the experiment.
-
Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Baseline Collection: Perfuse the probe with aCSF at a low flow rate and collect baseline dialysate samples.
-
Stimulation: Induce IL-1β release by reverse dialysis of a P2X7 agonist, such as Bz-ATP, through the probe.[3]
-
Sample Collection: Continue to collect dialysate samples throughout the stimulation period.
-
IL-1β Quantification: Measure the concentration of IL-1β in the collected dialysate samples using a high-sensitivity ELISA kit.
-
Data Analysis: Compare the levels of Bz-ATP-induced IL-1β release between the this compound-treated and vehicle-treated groups to determine the functional effect of P2X7 antagonism.
References
- 1. Pharmacology of a novel central nervous system-penetrant P2X7 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: JNJ-42253432 and Off-Target Effects on the Serotonin Transporter
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving JNJ-42253432 and its off-target effects on the serotonin transporter (SERT).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a high-affinity P2X7 purinergic receptor antagonist.[1][2]
Q2: Does this compound have known off-target effects on the serotonin transporter (SERT)?
A2: Yes, at higher doses, this compound has been shown to have off-target effects on the serotonin transporter, leading to its antagonism.[1][2]
Q3: What is the in vivo evidence for this compound interacting with SERT?
A3: In vivo studies in rats have demonstrated that administration of this compound at higher doses leads to an increase in brain serotonin levels, which is attributed to the antagonism of SERT.[1][2] The median effective dose (ED50) for SERT occupancy in the rat brain has been determined to be 10 mg/kg.[1][2]
Q4: Is there quantitative in vitro data available for the binding of this compound to SERT?
Q5: What are the potential downstream consequences of SERT inhibition by this compound?
A5: Inhibition of SERT by this compound is expected to increase the extracellular concentration of serotonin in the synaptic cleft. This can lead to enhanced activation of various postsynaptic serotonin receptors, potentially influencing mood and behavior.[3] It is a mechanism shared by selective serotonin reuptake inhibitors (SSRIs), a class of antidepressant medications.[3]
Data Presentation
The following tables summarize the available quantitative data for this compound's interaction with its primary target (P2X7) and its off-target activity at the serotonin transporter (SERT).
Table 1: In Vitro Binding Affinity of this compound for P2X7 Receptor
| Species | pKi (± SEM) |
| Rat | 9.1 (± 0.07) |
| Human | 7.9 (± 0.08) |
Data from Bhattacharya et al., 2014.[1][2]
Table 2: In Vivo Occupancy of this compound at P2X7 Receptor and SERT in Rats
| Target | ED₅₀ (mg/kg) |
| Brain P2X7 | 0.3 |
| Brain SERT | 10 |
Data from Bhattacharya et al., 2014.[1][2]
Experimental Protocols
General Protocol for In Vitro SERT Radioligand Binding Assay
This protocol provides a general framework for assessing the binding of a test compound like this compound to the serotonin transporter.
Objective: To determine the binding affinity (Kᵢ) of a test compound for SERT using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from cells expressing recombinant human SERT (e.g., HEK293-hSERT cells)
-
Radioligand: [³H]-Citalopram or [¹²⁵I]-RTI-55
-
Test compound (this compound) at various concentrations
-
Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize cells expressing hSERT in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and non-specific binding control.
-
Test Compound: Cell membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
General Protocol for Synaptosomal [³H]-Serotonin Uptake Assay
This protocol outlines a method to functionally assess the inhibitory effect of a compound on SERT activity.
Objective: To determine the potency (IC₅₀) of a test compound to inhibit serotonin uptake into synaptosomes.
Materials:
-
Rodent brain tissue (e.g., striatum or cortex)
-
Sucrose buffer (0.32 M)
-
Krebs-Ringer-HEPES buffer
-
[³H]-Serotonin
-
Test compound (this compound) at various concentrations
-
Non-specific uptake control: A known SERT inhibitor (e.g., 10 µM Fluoxetine) or incubation at 4°C.
-
Scintillation counter and scintillation fluid
Procedure:
-
Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in buffer.
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with either vehicle or varying concentrations of the test compound for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the uptake by adding [³H]-Serotonin to each tube.
-
For non-specific uptake, incubate a set of tubes with a known SERT inhibitor or at 4°C.
-
-
Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Counting and Analysis: Measure the radioactivity on the filters using a scintillation counter. Calculate the specific uptake and determine the IC₅₀ value of the test compound for SERT inhibition.
Troubleshooting Guides
Troubleshooting for SERT Radioligand Binding Assay
| Issue | Possible Cause | Suggested Solution |
| High Non-specific Binding | Radioligand concentration too high. | Optimize the radioligand concentration to be near its Kᴅ. |
| Insufficient washing. | Increase the number and/or volume of washes during filtration. | |
| Filter binding of the radioligand. | Pre-soak filters in a blocking agent (e.g., polyethyleneimine). | |
| Low Specific Binding | Low receptor density in membranes. | Use a cell line with higher SERT expression or increase the amount of membrane protein per well. |
| Degraded radioligand. | Use a fresh batch of radioligand and store it properly. | |
| Incorrect buffer composition. | Ensure the buffer composition and pH are optimal for binding. | |
| High Variability Between Replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
| Inconsistent washing. | Ensure the cell harvester provides consistent washing across all wells. | |
| Clumping of membranes. | Ensure the membrane suspension is homogenous before dispensing. |
Troubleshooting for Synaptosomal [³H]-Serotonin Uptake Assay
| Issue | Possible Cause | Suggested Solution |
| Low [³H]-Serotonin Uptake | Poor synaptosome viability. | Prepare fresh synaptosomes and keep them on ice. Use appropriate buffers. |
| Sub-optimal incubation time or temperature. | Optimize the incubation time and ensure the temperature is maintained at 37°C. | |
| Incorrect buffer composition. | Ensure the buffer contains the necessary ions (e.g., Na⁺, Cl⁻) for SERT function. | |
| High Background (Non-specific Uptake) | Ineffective SERT inhibitor for control. | Use a potent and selective SERT inhibitor at a saturating concentration. |
| Passive diffusion of [³H]-Serotonin. | Shorten the incubation time. | |
| Inconsistent Results | Variability in synaptosome preparations. | Standardize the tissue dissection and homogenization procedure. |
| Degradation of serotonin. | Include a monoamine oxidase (MAO) inhibitor in the buffer. |
Visualizations
Caption: Signaling pathway of SERT inhibition by this compound.
Caption: Experimental workflows for SERT binding and functional assays.
Caption: Logical troubleshooting workflow for common assay issues.
References
Interpreting JNJ-42253432 results with potential SERT inhibition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the properties of JNJ-42253432, with a specific focus on its potential inhibition of the serotonin transporter (SERT).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily characterized as a potent and selective antagonist of the P2X7 receptor. It is a brain-penetrant compound with high affinity for both rat and human P2X7 channels.[1][2]
Q2: How does this compound affect the serotonin transporter (SERT)?
At higher doses, this compound exhibits antagonism of the serotonin transporter (SERT). This secondary activity leads to an increase in serotonin levels in the brain.[1][2]
Q3: What is the potency of this compound at P2X7 and SERT?
This compound is a high-affinity antagonist for the rat (pKi 9.1 ± 0.07) and human (pKi 7.9 ± 0.08) P2X7 channel.[1] For SERT, in vivo studies in rats have shown an ED50 of 10 mg/kg for SERT occupancy.[1][2]
Q4: Is there evidence of off-target activity for this compound beyond P2X7 and SERT?
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: P2X7 Receptor Affinity
| Species | pKi (± SEM) |
| Rat | 9.1 ± 0.07 |
| Human | 7.9 ± 0.08 |
Data from Bhattacharya et al., 2014.[1]
Table 2: In Vivo SERT Occupancy
| Species | ED50 |
| Rat | 10 mg/kg |
Data from Bhattacharya et al., 2014.[1][2]
Experimental Protocols
Detailed experimental protocols for a specific proprietary compound like this compound are often not publicly available. The following are representative protocols for the types of assays used to characterize its activity.
Radioligand Binding Assay for SERT Affinity
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the binding affinity of a test compound for the serotonin transporter.
Materials:
-
Cell membranes prepared from cells expressing human SERT
-
Radioligand (e.g., [³H]-Citalopram)
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well filter plate, add cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.
-
For determination of non-specific binding, use a high concentration of a known SERT inhibitor (e.g., fluoxetine).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
In Vivo SERT Occupancy Measurement using PET Imaging
This protocol provides a general workflow for determining the in vivo occupancy of SERT by a test compound using Positron Emission Tomography (PET).
Materials:
-
Test compound (this compound)
-
PET radiotracer specific for SERT (e.g., [¹¹C]DASB)
-
Animal model (e.g., rat or non-human primate)
-
PET scanner
-
Anesthesia
Procedure:
-
Baseline Scan:
-
Anesthetize the animal and position it in the PET scanner.
-
Administer the SERT radiotracer intravenously.
-
Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).
-
-
Drug Administration:
-
Administer a single dose of this compound to the same animal.
-
-
Post-dose Scan:
-
After a predetermined time to allow for drug distribution, perform a second PET scan following the same procedure as the baseline scan.
-
-
Data Analysis:
-
Reconstruct the PET images.
-
Define regions of interest (ROIs) in the brain known to have high SERT density (e.g., thalamus, striatum) and a reference region with negligible SERT expression (e.g., cerebellum).
-
Calculate the binding potential (BP_ND) for the baseline and post-dose scans.
-
Determine the SERT occupancy using the following formula: Occupancy (%) = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] * 100
-
Visualizations
Caption: this compound dual mechanism of action.
Caption: General troubleshooting workflow for this compound experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| In Vitro: No or low P2X7 antagonism observed | 1. Incorrect concentration of this compound. 2. Degraded compound. 3. Low P2X7 expression in the cell line. 4. Inappropriate assay conditions (e.g., agonist concentration). | 1. Verify stock solution concentration and dilution calculations. 2. Use a fresh aliquot of the compound. 3. Confirm P2X7 expression via Western blot or qPCR. 4. Optimize agonist concentration to be near its EC80 for antagonist testing. |
| In Vitro: High variability in results | 1. Inconsistent cell seeding density. 2. Edge effects in multi-well plates. 3. Pipetting errors. | 1. Ensure uniform cell seeding. 2. Avoid using the outer wells of the plate or fill them with buffer. 3. Use calibrated pipettes and proper technique. |
| In Vivo: Lack of expected behavioral or physiological effects | 1. Inadequate dose to achieve sufficient target engagement. 2. Poor bioavailability or rapid metabolism. 3. Suboptimal timing of observation post-dosing. | 1. Consider dose-response studies. For SERT-related effects, higher doses are required. 2. Perform pharmacokinetic studies to determine brain exposure. 3. Conduct time-course experiments to identify the optimal window for observation. |
| In Vivo: Unexpected side effects | 1. Off-target activity at other receptors or transporters. 2. Exaggerated pharmacology due to high doses. | 1. Conduct a broad off-target screening panel. 2. Correlate the observed effects with the dose administered and plasma/brain concentrations of this compound. |
References
How to control for JNJ-42253432 off-target activity
Troubleshooting Guides and FAQs for Researchers
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for the off-target activity of JNJ-42253432. The following resources will help you design experiments, interpret data, and troubleshoot potential issues related to its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its known off-target activity?
A1: this compound is a potent antagonist of the P2X7 receptor, an ATP-gated ion channel involved in neuroinflammation.[1][2][3] However, at higher concentrations, it also exhibits antagonistic activity at the serotonin transporter (SERT), which can lead to an increase in synaptic serotonin levels.[3][4]
Q2: How can I minimize the risk of observing off-target effects in my experiments?
A2: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired on-target (P2X7 inhibition) phenotype. A thorough dose-response experiment is essential to determine this concentration. Additionally, employing a negative control, such as a structurally similar but inactive compound, can help differentiate on-target from non-specific effects.
Q3: What are the potential confounding effects of SERT antagonism in my experimental model?
A3: Antagonism of SERT can lead to various physiological effects, including alterations in mood, behavior, and neuronal signaling, which might be independent of P2X7 inhibition.[5] It is important to consider the potential for these effects to confound your results, especially in behavioral or neurological studies.
Q4: How can I confirm that my observed phenotype is due to P2X7 inhibition and not SERT antagonism?
A4: The most definitive way to confirm on-target activity is through genetic validation. This can be achieved by testing this compound in a P2X7 knockout or knockdown model. If the compound's effect is absent in the genetically modified system, it strongly suggests the phenotype is P2X7-dependent. Another approach is to use a selective SERT inhibitor as a control to see if it recapitulates the observed effects of high-dose this compound.
Quantitative Data Summary
The following table summarizes the known potency of this compound for its on-target and off-target activities.
| Target | Parameter | Species | Value | Reference |
| P2X7 Receptor (On-Target) | pKi | Rat | 9.1 ± 0.07 | [3][4] |
| P2X7 Receptor (On-Target) | pKi | Human | 7.9 ± 0.08 | [3][4] |
| P2X7 Receptor (On-Target) | ED50 (in vivo brain occupancy) | Rat | 0.3 mg/kg | [3][4] |
| Serotonin Transporter (SERT) (Off-Target) | ED50 (in vivo occupancy) | Rat | 10 mg/kg | [3][4] |
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the relevant signaling pathways and a general workflow for investigating off-target effects.
Caption: P2X7 Receptor Signaling Pathway.
Caption: Serotonin Transporter (SERT) Function and Inhibition.
Caption: Experimental Workflow to Deconvolute On- and Off-Target Effects.
Experimental Protocols
Protocol 1: P2X7 Functional Assay (IL-1β Release)
Objective: To determine the functional inhibition of P2X7 by this compound by measuring the release of Interleukin-1β (IL-1β).
Methodology:
-
Cell Culture: Culture cells known to express P2X7 (e.g., primary microglia, macrophages, or a P2X7-expressing cell line).
-
Cell Priming: Prime cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to induce the expression of pro-IL-1β.
-
Compound Incubation: Pre-incubate the primed cells with a dose range of this compound (e.g., 1 nM to 10 µM) or vehicle control (e.g., DMSO) for 30-60 minutes.
-
P2X7 Activation: Stimulate the cells with a P2X7 agonist, such as ATP or BzATP (e.g., 1-5 mM), for 30-60 minutes to induce P2X7-mediated IL-1β release.
-
Supernatant Collection: Centrifuge the cell plates and carefully collect the supernatant.
-
Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the percentage of IL-1β release inhibition against the concentration of this compound to determine the IC50 value.
Protocol 2: SERT Functional Assay (Serotonin Reuptake)
Objective: To assess the inhibitory effect of this compound on SERT function by measuring the uptake of radiolabeled serotonin.
Methodology:
-
Cell Culture: Use cells endogenously expressing SERT (e.g., JAR cells) or a cell line stably transfected with the human SERT gene (e.g., HEK293-hSERT).
-
Compound Incubation: Pre-incubate the cells with a dose range of this compound (e.g., 100 nM to 100 µM), a known SERT inhibitor (e.g., fluoxetine) as a positive control, or vehicle control for 20-30 minutes.
-
Serotonin Uptake: Add [³H]-serotonin to the cells and incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for uptake.
-
Wash: Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-serotonin.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Quantification: Measure the amount of intracellular [³H]-serotonin using a scintillation counter.
-
Data Analysis: Calculate the percentage of serotonin reuptake inhibition for each concentration of this compound and determine the IC50 value.
Protocol 3: Genetic Knockdown/Knockout Validation
Objective: To confirm that the observed phenotype is dependent on P2X7 expression.
Methodology:
-
Generate Knockdown/Knockout Cells: Use CRISPR/Cas9 or shRNA to generate a stable cell line with reduced or eliminated expression of the P2X7 receptor.
-
Verify Knockdown/Knockout: Confirm the reduction or absence of P2X7 protein expression using Western blot or qPCR.
-
Phenotypic Assay: Perform the primary phenotypic assay of interest on both the wild-type and the P2X7 knockdown/knockout cell lines in the presence and absence of this compound.
-
Data Analysis: Compare the effect of this compound in the wild-type versus the knockdown/knockout cells. A loss or significant reduction of the compound's effect in the knockdown/knockout cells validates that the phenotype is P2X7-dependent.
References
- 1. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology of a novel central nervous system-penetrant P2X7 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: JNJ-42253432 Dose-Response Curve Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JNJ-42253432, a potent and selective P2X7 antagonist. The information is tailored to scientists and drug development professionals encountering issues with dose-response curve generation in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a high-affinity, centrally permeable antagonist of the P2X7 receptor.[1][2] The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, such as microglia and macrophages.[1] Activation of the P2X7 receptor by high concentrations of extracellular ATP, a damage-associated molecular pattern, triggers the opening of a non-selective cation channel. This leads to an influx of Na⁺ and Ca²⁺, and an efflux of K⁺, which in turn activates the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines like Interleukin-1β (IL-1β).[1] this compound blocks this channel, thereby inhibiting the downstream inflammatory cascade.
Q2: What are the known potency values for this compound?
Data Presentation
Due to the absence of publicly available in vitro IC50 data for this compound, the following table provides representative data for other well-characterized P2X7 antagonists to serve as a reference for expected potency in common functional assays.
| Compound | Assay Type | Cell Line | Species | Agonist | IC50 (nM) |
| A-740003 | Calcium Influx | 1321N1 Astrocytoma | Human | BzATP | 40 |
| A-438079 | Calcium Influx | 1321N1 Astrocytoma | Human | BzATP | 300 |
| JNJ-47965567 | IL-1β Release | Human Whole Blood | Human | BzATP | ~200 (pIC50 = 6.7) |
| JNJ-47965567 | IL-1β Release | Human Monocytes | Human | BzATP | ~32 (pIC50 = 7.5) |
| JNJ-47965567 | IL-1β Release | Rat Microglia | Rat | BzATP | ~79 (pIC50 = 7.1) |
Troubleshooting Guide
This guide addresses common issues encountered when generating dose-response curves for this compound.
Issue 1: No or a very weak inhibitory response is observed, resulting in a flat dose-response curve.
-
Question: My dose-response curve for this compound is flat, showing little to no inhibition even at high concentrations. What could be the problem?
-
Answer: This issue can stem from several factors related to the compound, cells, or assay protocol.
-
Compound Inactivity:
-
Solubility: this compound may have precipitated out of solution. It is recommended to prepare a high-concentration stock in a suitable organic solvent like DMSO and then dilute it in your assay buffer. Ensure the final solvent concentration is consistent across all wells and is not cytotoxic to your cells (typically <0.5%).
-
Stability: The compound may have degraded. Ensure it has been stored correctly, protected from light and moisture. Prepare fresh dilutions for each experiment.
-
-
Cellular Issues:
-
Low P2X7 Expression: The cell line you are using may not express sufficient levels of the P2X7 receptor. Confirm receptor expression using techniques like qPCR or Western blotting.
-
Cell Health: Unhealthy or overly confluent cells may not respond optimally to the agonist. Ensure cells are in the logarithmic growth phase and have high viability.
-
-
Assay Conditions:
-
Insufficient Agonist Concentration: The concentration of the P2X7 agonist (ATP or BzATP) may be too low to elicit a robust response. Titrate the agonist to determine the optimal concentration (typically EC80-EC90) for your assay.
-
Incorrect Incubation Times: The pre-incubation time with this compound may be too short, or the agonist stimulation time may be suboptimal. Optimize these timings for your specific cell type and assay.
-
-
Issue 2: High variability between replicate wells, leading to large error bars and an unreliable curve.
-
Question: I am seeing significant variation in the results between my replicate wells for the same concentration of this compound. Why is this happening?
-
Answer: High variability is often due to technical inconsistencies.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions, can lead to significant errors. Use calibrated pipettes and ensure thorough mixing of solutions.
-
Inconsistent Cell Seeding: Uneven cell distribution in the wells will result in variable responses. Ensure a homogenous cell suspension before and during plating.
-
Edge Effects: Wells on the edge of the plate are prone to evaporation, which can affect cell health and compound concentration. To mitigate this, avoid using the outer wells or fill them with sterile buffer or media.
-
Incomplete Reagent Mixing: Ensure all reagents are thoroughly mixed in the wells before incubation and measurement.
-
Issue 3: The dose-response curve has an unusually shallow or steep slope (Hill slope).
-
Question: The slope of my dose-response curve is not ideal. What does this indicate?
-
Answer: The Hill slope provides insights into the binding kinetics of the inhibitor.
-
Shallow Slope (Hill slope < 1): This can suggest positive cooperativity in binding, but it can also be an artifact of experimental issues like compound instability at higher concentrations, solubility problems, or complex biological responses.
-
Steep Slope (Hill slope > 1): A steep slope might indicate positive cooperativity or could be an artifact of a narrow effective concentration range. Ensure your dose range is wide enough to capture the full curve.
-
Issue 4: The experiment shows a high background signal or apparent agonist-independent activity.
-
Question: I am observing a high signal in my negative control wells (no agonist) or at the highest concentrations of this compound. What could be the cause?
-
Answer: High background can be caused by several factors.
-
Cell Stress or Death: High concentrations of the vehicle (e.g., DMSO) or the compound itself may be cytotoxic, leading to non-specific effects like membrane permeabilization and dye uptake. Perform a cell viability assay to determine the non-toxic concentration range for your cells.
-
Assay Artifacts: Some fluorescent dyes can be sensitive to changes in pH or ionic strength. Ensure your assay buffer is properly buffered.
-
Off-Target Effects: At high concentrations, this compound might interact with other cellular targets, leading to unexpected agonist-independent activity.
-
Experimental Protocols
1. In Vitro IL-1β Release Assay
This assay quantifies the ability of this compound to inhibit P2X7-mediated IL-1β release from monocytes or macrophages.
-
Materials:
-
Monocytic cell line (e.g., THP-1) or primary peripheral blood mononuclear cells (PBMCs).
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Lipopolysaccharide (LPS).
-
P2X7 receptor agonist (e.g., ATP or BzATP).
-
This compound.
-
Phosphate-buffered saline (PBS).
-
ELISA kit for human IL-1β.
-
-
Methodology:
-
Cell Culture and Priming: Culture cells to the desired density. For THP-1 cells, differentiation into a macrophage-like phenotype can be induced with Phorbol 12-myristate 13-acetate (PMA). Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.
-
Antagonist Treatment: Wash the cells with PBS to remove the LPS-containing medium. Pre-incubate the cells with varying concentrations of this compound for 30-60 minutes.
-
Agonist Stimulation: Stimulate the cells with a P2X7 agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes.
-
Supernatant Collection: Centrifuge the cell plates to pellet the cells and carefully collect the supernatants.
-
Cytokine Quantification: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the antagonist concentration and fitting the data to a four-parameter logistic curve.
-
2. Calcium Influx Assay
This assay measures the inhibition of P2X7-mediated calcium influx using a fluorescent calcium indicator.
-
Materials:
-
Cells expressing the P2X7 receptor.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with Ca²⁺).
-
96-well black, clear-bottom plates.
-
This compound.
-
P2X7 agonist (e.g., ATP or BzATP).
-
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate and culture overnight.
-
Dye Loading: Load the cells with a fluorescent calcium indicator dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM for 45-60 minutes at 37°C).
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.
-
Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.
-
Agonist Addition: Add the P2X7 agonist to stimulate Ca²⁺ influx and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence from baseline and plot it against the antagonist concentration. Determine the IC50 value by fitting the data to a dose-response curve.
-
3. Dye Uptake Assay (Pore Formation)
This assay assesses the inhibition of P2X7-mediated pore formation by measuring the uptake of a fluorescent dye like YO-PRO-1 or ethidium bromide.
-
Materials:
-
P2X7-expressing cells.
-
This compound.
-
P2X7 agonist (e.g., ATP, BzATP).
-
Fluorescent dye (e.g., YO-PRO-1 or Ethidium Bromide).
-
Assay buffer.
-
96-well plates.
-
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Incubation: Pre-incubate cells with various concentrations of this compound or vehicle.
-
Dye and Agonist Addition: Add the fluorescent dye and the P2X7 agonist to the wells.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Measurement: Measure the fluorescence of the incorporated dye using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Determine the IC50 value for this compound by plotting the inhibition of dye uptake against the inhibitor concentration.
-
Visualizations
Caption: Simplified signaling pathway of P2X7 receptor activation and inhibition by this compound.
Caption: General experimental workflow for generating a this compound dose-response curve.
Caption: A logical workflow for troubleshooting this compound dose-response curve issues.
References
JNJ-42253432 stability in solution for long-term experiments
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of the P2X7 antagonist, JNJ-42253432, in solution for long-term experiments. It includes troubleshooting advice and frequently asked questions in a user-friendly format.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For maximal stability, it is recommended to store stock solutions of this compound, typically dissolved in DMSO, at low temperatures. Aliquoting the stock solution into single-use vials is advisable to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Q2: How should I prepare working solutions of this compound for in vitro experiments?
A2: To prepare working solutions for cell-based assays, dilute your DMSO stock solution into your final aqueous buffer or cell culture medium. It is critical to ensure that the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced artifacts. Rapidly mixing the solution during dilution can help prevent precipitation. For some in vivo applications, co-solvents such as PEG300, Tween-80, or corn oil may be used to improve solubility and bioavailability.
Q3: Is this compound stable in aqueous solutions for the duration of a typical long-term experiment?
A3: The stability of this compound in aqueous solutions is dependent on several factors, including the pH of the buffer, the storage temperature, and exposure to light. While specific long-term stability data in all possible experimental buffers is not extensively published, based on the chemical properties of similar benzamide and piperazine-containing compounds, some degradation can be expected over extended periods, especially at physiological temperatures (37°C). It is highly recommended to prepare fresh working solutions for each experiment or to conduct a stability assessment in your specific experimental buffer if the experiment extends beyond 24-48 hours.
Illustrative Stability Data in Common Buffers
Disclaimer: The following data is illustrative and intended to provide a general guideline. Actual stability should be confirmed experimentally in your specific buffer system and conditions.
Table 2: Illustrative Stability of this compound (10 µM) in Phosphate-Buffered Saline (PBS), pH 7.4
| Time (hours) | % Remaining (4°C) | % Remaining (Room Temp, ~22°C) | % Remaining (37°C) |
| 0 | 100 | 100 | 100 |
| 24 | 98 | 95 | 90 |
| 48 | 96 | 91 | 82 |
| 72 | 94 | 87 | 75 |
| 168 (1 week) | 88 | 75 | 58 |
Table 3: Illustrative Stability of this compound (10 µM) in DMEM with 10% FBS
| Time (hours) | % Remaining (37°C in CO₂ Incubator) |
| 0 | 100 |
| 8 | 97 |
| 24 | 92 |
| 48 | 85 |
| 72 | 78 |
Q4: What are the known targets of this compound?
A4: The primary target of this compound is the P2X7 receptor, for which it is a high-affinity antagonist.[1][2] However, at higher concentrations, it has also been shown to antagonize the serotonin transporter (SERT), leading to an increase in serotonin levels in the brain.[1][2] This off-target activity should be considered when designing experiments and interpreting results, especially at higher doses.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of compound upon dilution in aqueous buffer. | - Poor solubility of this compound in the final buffer.- Final concentration of organic solvent (e.g., DMSO) is too high.- pH of the buffer affects solubility. | - Increase the rate of mixing during dilution.- Use a co-solvent system if compatible with your experimental setup.- Ensure the final DMSO concentration is as low as possible (ideally <0.1%).- Test the solubility in buffers with slightly different pH values. |
| Inconsistent or weaker than expected results in long-term experiments. | - Degradation of this compound in the experimental solution over time. | - Prepare fresh working solutions daily.- If the experiment runs for several days, replace the medium containing this compound periodically.- Perform a stability assessment of this compound in your specific experimental conditions (see Experimental Protocols section). |
| Unexpected biological effects observed. | - Off-target effects, particularly antagonism of the serotonin transporter (SERT) at higher concentrations. | - Include appropriate controls to account for potential off-target effects.- Use the lowest effective concentration of this compound.- Consider using a different P2X7 antagonist with a different off-target profile for comparison. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Solution by HPLC-UV
This protocol provides a general framework for assessing the stability of this compound in a specific aqueous buffer over time.
1. Materials:
- This compound
- DMSO (HPLC grade)
- Your aqueous buffer of interest (e.g., PBS, cell culture medium)
- Acetonitrile (HPLC grade)
- Formic acid (optional, for mobile phase)
- HPLC system with a UV detector and a C18 column
2. Procedure:
- Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
- Working Solution Preparation: Dilute the stock solution into your pre-warmed (if applicable) aqueous buffer to the final desired concentration (e.g., 10 µM).
- Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution, mix it 1:1 with acetonitrile to precipitate proteins and stop degradation, centrifuge, and transfer the supernatant to an HPLC vial. This will serve as your 100% reference.
- Incubation: Incubate the remaining working solution under your experimental conditions (e.g., 37°C, 5% CO₂).
- Time Points: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots and process them as described for the T=0 sample.
- HPLC Analysis: Analyze the samples by HPLC. A generic gradient method could be:
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
- Detection: Monitor at a wavelength where this compound has maximum absorbance.
- Data Analysis: Calculate the peak area of the this compound peak at each time point. Express the stability as a percentage of the peak area at T=0.
Protocol 2: Forced Degradation Study
To understand potential degradation pathways, a forced degradation study can be performed.
1. Stress Conditions:
- Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C.
- Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C.
- Oxidation: Treat this compound solution with 3% H₂O₂ at room temperature.
- Thermal Stress: Incubate a solid sample of this compound at a high temperature (e.g., 105°C).
- Photostability: Expose a solution of this compound to UV light.
2. Analysis:
- Analyze the stressed samples by LC-MS to identify and characterize any degradation products.
Visualizations
References
Technical Support Center: JNJ-42253432 Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JNJ-42253432 in animal models.
Frequently Asked Questions (FAQs)
Q1: We are administering this compound to rat models and are not observing the expected analgesic effects in our neuropathic pain models. Is this a known issue?
A1: Yes, this is a documented finding. Surprisingly, studies have shown that this compound had no effect on either neuropathic pain or inflammatory pain behaviors in rat models.[1][2] This is considered an unexpected phenotype given its mechanism as a P2X7 antagonist, a receptor often implicated in pain pathways. Researchers should be aware that the expected analgesic outcomes may not be achievable with this specific compound.
Q2: Our research involves rat models of depression, and we are not seeing efficacy with this compound in a chronic stress model. Is this consistent with existing data?
A2: Yes, your observation is consistent with reported findings. In a chronic stress model of depression in rats, this compound did not produce any efficacy.[3] It is important to consider this lack of efficacy in the design of studies targeting depressive-like behaviors induced by chronic stress.
Q3: We have observed an increase in serotonin levels in the brains of our rat models at higher doses of this compound. Is this a known off-target effect?
A3: Yes, this is a known dose-dependent effect. At higher doses, this compound has been shown to increase serotonin levels in the rat brain.[1][2] This is attributed to the antagonism of the serotonin transporter (SERT).[1][2] This off-target activity should be considered when interpreting behavioral or physiological data, especially at higher dose ranges.
Q4: What are the expected behavioral phenotypes observed in rats treated with this compound?
A4: Several behavioral phenotypes have been documented in rats. This compound has been shown to:
-
Reduce electroencephalography (EEG) spectral power in the α-1 band in a dose-dependent manner.[1][2]
-
Significantly increase both overall social interaction and social preference, independent of stress induced by foot-shock.[1][2]
Troubleshooting Guide
Issue: Unexpected behavioral or physiological outcomes are being observed in our animal models treated with this compound.
Troubleshooting Steps:
-
Verify Compound Integrity and Formulation:
-
Ensure the compound is authentic and has been stored correctly.
-
Confirm the formulation and vehicle are appropriate for the route of administration and are not contributing to the observed effects.
-
-
Review Dosing Regimen:
-
Compare your dosing regimen (dose, frequency, route of administration) with published studies.
-
Consider the known dose-dependent effects, such as SERT antagonism at higher doses.
-
-
Assess Target Engagement:
-
If possible, measure brain and plasma concentrations of this compound to ensure adequate exposure.
-
Confirm P2X7 receptor occupancy in the brain.
-
-
Consider Off-Target Effects:
-
Be aware of the known off-target effect on the serotonin transporter (SERT), especially at higher doses.
-
Evaluate if the unexpected phenotypes could be explained by alterations in serotonergic signaling.
-
-
Evaluate Animal Model and Experimental Design:
-
Ensure the chosen animal model is appropriate for the scientific question.
-
Review the experimental design for any confounding factors that may be influencing the results.
-
Quantitative Data Summary
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Species | Value | Reference |
| pKi (P2X7) | Rat | 9.1 ± 0.07 | [1][2] |
| pKi (P2X7) | Human | 7.9 ± 0.08 | [1][2] |
| ED50 (Brain P2X7 Occupancy) | Rat | 0.3 mg/kg | [1][2] |
| Mean Plasma Concentration at ED50 | Rat | 42 ng/ml | [1][2] |
| ED50 (SERT Occupancy) | Rat | 10 mg/kg | [1][2] |
Experimental Protocols
Protocol 1: Assessment of Brain P2X7 Occupancy in Rats
This protocol provides a general framework for determining the in vivo occupancy of the P2X7 receptor in the rat brain following administration of this compound.
Materials:
-
This compound
-
Vehicle for dosing
-
Anesthesia
-
Surgical instruments for brain extraction
-
Homogenization buffer
-
Radioligand for P2X7 receptor (e.g., [³H]A-804598)
-
Scintillation counter
Procedure:
-
Administer this compound or vehicle to rats at the desired doses and time points.
-
At the designated time, anesthetize the animals and collect blood samples for plasma concentration analysis.
-
Perfuse the animals with ice-cold saline to remove blood from the brain.
-
Rapidly extract the brain and dissect the region of interest (e.g., hippocampus, cortex).
-
Homogenize the brain tissue in an appropriate buffer.
-
Perform a radioligand binding assay on the brain homogenates using a P2X7-specific radioligand.
-
Measure the amount of radioligand binding using a scintillation counter.
-
Calculate the percent P2X7 receptor occupancy by comparing the binding in this compound-treated animals to that in vehicle-treated animals.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for troubleshooting unexpected phenotypes.
References
- 1. Pharmacology of a novel central nervous system-penetrant P2X7 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating JNJ-42253432 Target Engagement in the Brain
A Critical Note on the Target of JNJ-42253432: Initial information may have erroneously suggested that this compound targets the metabotropic glutamate receptor 2 (mGluR2). However, published research clarifies that This compound is a high-affinity antagonist of the P2X7 receptor (P2X7R) , an ATP-gated ion channel.[1][2][3][4] This technical guide is therefore focused on the correct target, P2X7R, to ensure experimental validity and success.
The P2X7R is predominantly expressed in the central nervous system (CNS) on glial cells and modulates neurophysiology through the release of gliotransmitters, including the pro-inflammatory cytokine interleukin-1β (IL-1β).[1][3] Validating that this compound is engaging with P2X7R in the brain is a critical step in preclinical research. This guide provides troubleshooting advice, experimental protocols, and quantitative data to support researchers in this process.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound in the brain?
A1: The primary target of this compound is the P2X7 receptor, an ATP-gated ion channel. It is a potent antagonist for both rat and human P2X7 channels.[1][2][3]
Q2: How can I confirm P2X7R expression in my experimental model?
A2: Before conducting target engagement studies, it is crucial to confirm P2X7R expression in your chosen cell line or brain region. This can be achieved using standard molecular biology techniques such as Western blot, qPCR, or flow cytometry.[5] Using a cell line known to have high levels of functional P2X7R can serve as a positive control.[5]
Q3: What are the known off-target effects of this compound?
A3: At higher doses, this compound has been shown to antagonize the serotonin transporter (SERT).[1][3] The ED50 for SERT occupancy in rats is 10 mg/kg, which is significantly higher than the ED50 for P2X7R occupancy (0.3 mg/kg).[1][3] Researchers should be mindful of this off-target activity when designing dose-response experiments.
Q4: What is the difference between measuring target engagement and functional outcomes?
A4: Target engagement confirms that the compound is physically interacting with its intended target (P2X7R). This is often measured by receptor occupancy. Functional outcome assays measure the downstream biological consequences of this engagement, such as the inhibition of IL-1β release.[1][3] Both are essential for a complete understanding of a compound's activity.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments to validate this compound target engagement.
Issue 1: No or reduced inhibition of P2X7R activity in functional assays (e.g., BzATP-induced IL-1β release).
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Ensure this compound has been stored correctly (typically at -20°C or -80°C) and protected from light.[2] Prepare fresh stock solutions in a suitable solvent like DMSO. |
| Inadequate Compound Concentration | Verify the concentration of your stock solution. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and assay conditions.[5] |
| Low P2X7R Expression | Confirm P2X7R expression in your model system (see FAQ 2).[5] Some cell lines may have low or variable expression levels. |
| Suboptimal Agonist Concentration | The P2X7R agonist, BzATP, should be used at an appropriate concentration (e.g., EC80) to allow for competitive antagonism.[6] Very high agonist concentrations can overcome the inhibitory effect of this compound. |
| Incorrect Assay Buffer Composition | The ionic composition of the assay buffer is critical. Low concentrations of divalent cations (Ca²⁺, Mg²⁺) can potentiate P2X7R activity.[6] Ensure your buffer composition is consistent and appropriate for P2X7R assays. |
Issue 2: High background or variability in ex vivo autoradiography.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Incubation Conditions | Optimize incubation time, temperature, and buffer pH to achieve equilibrium binding of the radioligand without excessive non-specific binding.[7] |
| Inadequate Washing | Wash tissue sections in fresh, cold buffer to effectively remove unbound radioligand. The duration and number of washes may need to be optimized. |
| Non-specific Binding | Determine non-specific binding by incubating a set of sections with the radioligand in the presence of a high concentration of a non-radiolabeled P2X7R ligand to saturate the receptors. |
| Tissue Quality | Ensure brain tissue was properly harvested, frozen, and sectioned to maintain tissue integrity and receptor viability. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound.
Table 1: Binding Affinity of this compound
| Species | Parameter | Value | Reference |
| Rat | pKi | 9.1 ± 0.07 | [1][3] |
| Human | pKi | 7.9 ± 0.08 | [1][3] |
Table 2: In Vivo Receptor Occupancy and Off-Target Effects in Rats
| Target | Parameter | Value | Corresponding Plasma Concentration | Reference |
| P2X7 Receptor | ED50 | 0.3 mg/kg | 42 ng/ml | [1][3] |
| Serotonin Transporter (SERT) | ED50 | 10 mg/kg | Not specified | [1][3] |
Key Experimental Protocols
Protocol 1: Ex Vivo P2X7R Autoradiography for Target Occupancy
This protocol is used to determine the occupancy of P2X7R by this compound in the brain after in vivo administration.
-
Animal Dosing: Administer this compound or vehicle to animals at the desired doses and time points.
-
Tissue Collection: At the end of the treatment period, sacrifice the animals and rapidly extract the brains. Freeze the brains in isopentane cooled by dry ice.
-
Sectioning: Using a cryostat, cut coronal brain sections (e.g., 20 µm thick) and thaw-mount them onto charged microscope slides.
-
Radioligand Incubation: Incubate the sections with a suitable P2X7R-specific radioligand (e.g., [3H]JNJ-64413739) until equilibrium is reached.[8]
-
Washing: Wash the sections in cold buffer to remove unbound radioligand.
-
Imaging: Dry the slides and expose them to a phosphor imaging plate or autoradiographic film.
-
Quantification: Quantify the signal intensity in specific brain regions. Receptor occupancy is calculated by comparing the binding in this compound-treated animals to that in vehicle-treated animals.
Protocol 2: BzATP-Induced IL-1β Release Assay
This functional assay measures the ability of this compound to block P2X7R-mediated cytokine release from microglia or macrophages.
-
Cell Priming: Prime cells (e.g., primary microglia or THP-1 macrophages) with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce pro-IL-1β expression.[9][10]
-
Compound Pre-incubation: Remove the LPS-containing medium and pre-incubate the cells with various concentrations of this compound or vehicle for a specified time (e.g., 30-60 minutes).
-
P2X7R Stimulation: Add the P2X7R agonist BzATP to the wells to stimulate the receptor and trigger inflammasome activation.[9]
-
Supernatant Collection: After a short incubation period (e.g., 30-60 minutes), collect the cell culture supernatants.[9][11]
-
Cytokine Quantification: Measure the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit.[9] Inhibition of IL-1β release in the presence of this compound indicates functional target engagement.
Visualizations
Signaling and Experimental Workflows
Caption: P2X7R signaling pathway leading to IL-1β release.
Caption: Experimental workflow for validating this compound target engagement.
Caption: Troubleshooting logic for functional assay failure.
References
- 1. Pharmacology of a novel central nervous system-penetrant P2X7 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1428327-35-8 | MOLNOVA [molnova.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization of the Novel P2X7 Receptor Radioligand [3H]JNJ-64413739 in Human Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Temporal Interleukin-1β Secretion from Primary Human Peripheral Blood Monocytes by P2X7-independent and P2X7-dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating Variability in JNJ-42253432 Behavioral Experiments: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating variability in behavioral experiments involving the P2X7 antagonist JNJ-42253432.
Troubleshooting Guides
This section offers structured guidance to address specific issues that may arise during experimentation with this compound, helping to ensure the reliability and reproducibility of your findings.
Issue 1: High Variability in Dose-Response Relationship
Question: We are observing a high degree of variability in our behavioral endpoints across different doses of this compound. How can we troubleshoot this?
Answer: High variability in the dose-response relationship with this compound can stem from its dual pharmacology. At lower doses, it selectively antagonizes the P2X7 receptor, while at higher doses, it also exhibits antagonism of the serotonin transporter (SERT), which can introduce confounding effects on behavior.[1][2][3]
Troubleshooting Steps:
-
Dose Range Selection: Carefully select your dose range to target the desired mechanism.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, conduct pilot PK/PD studies to establish the relationship between the administered dose, plasma/brain concentrations, and target engagement (P2X7 and SERT occupancy) in your specific animal model and experimental conditions.
-
Control Groups: Include appropriate control groups to dissect the contribution of each target.
-
A vehicle control group is essential.
-
Consider including a positive control for SERT antagonism (e.g., a selective serotonin reuptake inhibitor - SSRI) if you suspect high-dose effects are mediated by serotonin.
-
-
Route of Administration and Formulation: Ensure consistent and accurate drug administration.
Experimental Workflow for Dose-Response Troubleshooting
Caption: Troubleshooting workflow for dose-response variability.
Issue 2: Inconsistent Results in Social Interaction Paradigms
Question: Our results with this compound in the social interaction test are not consistent. What factors could be contributing to this variability?
Answer: this compound has been shown to increase social interaction and social preference.[1][2] However, social behavior is sensitive to a variety of environmental and procedural factors.
Troubleshooting Steps:
-
Standardize Acclimation: Ensure all animals are habituated to the testing room and apparatus for a consistent period before testing.
-
Control for Circadian Rhythms: Conduct all behavioral testing at the same time of day to minimize variability due to circadian fluctuations in activity and social behavior.
-
Stimulus Animal Consistency: Use stimulus animals of the same age, sex, and strain, and ensure they are habituated to the testing procedure to provide a consistent social stimulus.
-
Handling and Experimenter Effects: Minimize handling stress by habituating animals to the experimenter. If possible, have the same experimenter conduct all tests.
-
Environmental Conditions: Maintain stable and consistent environmental conditions (temperature, humidity, lighting, and noise levels) in the testing room.
Logical Relationship of Factors Affecting Social Interaction
Caption: Factors contributing to variability in social interaction tests.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel.[1][2] It is brain-penetrant, making it suitable for in vivo studies targeting central nervous system disorders.[1][2]
P2X7 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the P2X7 receptor and the inhibitory action of this compound.
Q2: What are the key pharmacokinetic parameters of this compound in rodents?
A2: The following table summarizes key pharmacokinetic and pharmacodynamic parameters for this compound in rats.
| Parameter | Value | Species | Reference |
| Brain P2X7 Occupancy ED50 | 0.3 mg/kg | Rat | [1][2] |
| Mean Plasma Concentration at ED50 | 42 ng/mL | Rat | [1][2] |
| SERT Occupancy ED50 | 10 mg/kg | Rat | [1][2] |
| Brain-to-Plasma Ratio | ~1 | Rodents | [1][2] |
Q3: In which behavioral models has this compound shown efficacy?
A3: this compound has demonstrated effects in several rodent behavioral models, including:
-
Social Interaction Test: Increased overall social interaction and social preference.[1][2]
-
Amphetamine-Induced Hyperactivity: Attenuated amphetamine-induced hyperactivity.[1][2]
-
It is also noteworthy that other P2X7 antagonists have been evaluated in models of neuroinflammation-induced depression and chronic stress.[4]
Q4: Are there any known off-target effects of this compound?
A4: Yes, at higher concentrations, this compound acts as an antagonist of the serotonin transporter (SERT).[1][2][3] This is a critical consideration for experimental design and data interpretation, as SERT modulation can independently affect mood and behavior.
Q5: What are some general best practices to reduce variability in behavioral experiments?
A5: In addition to the specific points mentioned above, adhering to general best practices for in vivo research is crucial. This includes:
-
Power Analysis: Conduct a power analysis to determine the appropriate sample size to detect meaningful effects.
-
Randomization and Blinding: Randomize animals to treatment groups and blind the experimenter to the treatment conditions during testing and data analysis.
-
Detailed Protocols: Follow detailed and standardized experimental protocols.
-
Animal Health and Welfare: Ensure animals are healthy and housed in a stable, enriched environment.
-
Data Analysis: Use appropriate statistical methods to analyze the data.
References
- 1. Pharmacology of a novel central nervous system-penetrant P2X7 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound|1428327-35-8|MOLNOVA [molnova.cn]
- 4. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
JNJ-42253432 versus JNJ-47965567 in neuroinflammation models
A Comparative Guide to JNJ-42253432 and JNJ-47965567 in Neuroinflammation Models
Introduction
Neuroinflammation, mediated significantly by microglial activation, is a critical process in the pathophysiology of numerous central nervous system (CNS) disorders. The P2X7 receptor (P2X7R), an ATP-gated ion channel predominantly expressed on microglia, has emerged as a key therapeutic target.[1] Activation of P2X7R by high extracellular ATP concentrations—a signal of cellular stress or damage—initiates a pro-inflammatory cascade, including the maturation and release of cytokines like interleukin-1β (IL-1β).[1][2]
This guide provides a detailed comparison of two centrally permeable P2X7R antagonists developed by Janssen Pharmaceuticals: this compound and JNJ-47965567. Both compounds are valuable tools for investigating the role of central P2X7R in CNS pathologies.[3][4] this compound was developed as a follow-up compound to JNJ-47965567, with improvements in pharmacokinetic and pharmacodynamic profiles.[5] This document will objectively compare their performance in neuroinflammation models, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Mechanism of Action
Both this compound and JNJ-47965567 function as potent and selective antagonists of the P2X7 receptor.[3][4] They block the ion channel, preventing ATP-induced downstream signaling events. This includes inhibiting the release of the pro-inflammatory cytokine IL-1β from microglia, a key event in neuroinflammation.[3][6] While initially described as competitive antagonists, subsequent studies suggest a non-competitive or allosteric mechanism of inhibition for JNJ-47965567.[1][7]
An important distinction is the off-target activity of this compound. At higher doses, it demonstrates antagonism of the serotonin transporter (SERT), resulting in increased serotonin levels in the brain.[3][8] This secondary mechanism is not reported for JNJ-47965567.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for both compounds from in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | This compound | JNJ-47965567 |
| Human P2X7R Affinity (pKi) | 7.9 ± 0.08[3][8] | 7.9 ± 0.07[4][6] |
| Rat P2X7R Affinity (pKi) | 9.1 ± 0.07[3][8] | 8.7 ± 0.07[6] |
| IL-1β Release Inhibition (pIC50) | Not explicitly stated | 7.5 ± 0.07 (Human Monocytes)[4][6] |
| 7.1 ± 0.1 (Rat Microglia)[4][6] | ||
| 6.7 ± 0.07 (Human Whole Blood)[4][6] | ||
| Ca2+ Flux Inhibition (pIC50) | Not explicitly stated | 8.3 ± 0.08 (Human)[6] |
| 7.2 ± 0.08 (Rat)[6] |
Table 2: In Vivo Pharmacokinetics and Target Engagement
| Parameter | This compound | JNJ-47965567 |
| Brain-to-Plasma Ratio | ~1[3] | Centrally Permeable[4] |
| Brain P2X7R Occupancy (ED50, rat) | 0.3 mg/kg[3][8] | Not explicitly stated |
| Brain P2X7R Target Engagement (EC50, rat) | Not explicitly stated | 78 ± 19 ng/mL[4][6] |
| SERT Occupancy (ED50, rat) | 10 mg/kg[3][8] | Not applicable |
Mandatory Visualization
P2X7 Receptor Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacology of a novel central nervous system-penetrant P2X7 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The P2X7 receptor antagonist JNJ-47965567 administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of JNJ-42253432 and JNJ-55308942 for P2X7 Receptor Occupancy
This guide provides a detailed comparison of two selective, brain-penetrant P2X7 receptor antagonists, JNJ-42253432 and JNJ-55308942, with a focus on their receptor occupancy. The data presented is intended for researchers, scientists, and drug development professionals working in the field of neuroinflammation and neuropsychiatric disorders.
Introduction
The P2X7 receptor, an ATP-gated ion channel, is a key player in neuroinflammatory processes and has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders. Its activation on microglia, the resident immune cells of the brain, triggers the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), contributing to the pathophysiology of various neurological and psychiatric conditions. Both this compound and JNJ-55308942 are potent antagonists of the P2X7 receptor, designed to penetrate the blood-brain barrier and exert their effects within the CNS.
Quantitative Comparison of P2X7 Occupancy
The following table summarizes the key quantitative parameters related to the P2X7 receptor occupancy of this compound and JNJ-55308942 in rats.
| Parameter | This compound | JNJ-55308942 |
| Brain P2X7 Occupancy (ED50) | 0.3 mg/kg[1][2][3] | 0.07 mg/kg[4][5][6][7] |
| Mean Plasma Concentration at ED50 | 42 ng/mL[2][3] | ~15 ng/mL (plasma EC50)[4] |
| Brain Concentration at ED50 | Not explicitly stated | ~12 ng/mL (brain EC50)[4] |
| Brain/Plasma Ratio | ~1[1][2] | ~1[4][6][7] |
| Affinity for rat P2X7 (pKi) | 9.1 ± 0.07[1][2] | 8.5[5] |
| Affinity for human P2X7 (pKi) | 7.9 ± 0.08[1][2] | 8.1[5] |
Experimental Protocols
The primary method used to determine the brain P2X7 receptor occupancy for both compounds was ex-vivo autoradiography.
Ex-vivo Autoradiography for P2X7 Receptor Occupancy
This technique provides a quantitative measure of target engagement in the brain following systemic administration of a drug.
1. Compound Administration:
-
Rats were orally administered various doses of either this compound or JNJ-55308942.[1][4]
-
A vehicle control group was included for baseline measurements.
2. Brain Tissue Collection:
-
At a specified time point post-dosing (e.g., 2 hours), the animals were euthanized.[4]
-
Brains were rapidly excised and frozen.
3. Cryosectioning:
-
The frozen brains were sectioned into thin slices (e.g., 20 µm) using a cryostat.
-
The sections were mounted on microscope slides.
4. Radioligand Incubation:
-
The brain sections were incubated with a specific radiolabeled ligand that binds to the P2X7 receptor (e.g., [³H]JNJ-54232334).[6] This allows for the visualization and quantification of unoccupied receptors.
5. Washing and Drying:
-
Sections were washed to remove any unbound radioligand.
-
The slides were then dried.
6. Imaging:
-
The slides were exposed to a phosphor imaging plate or autoradiographic film.
-
The resulting image provides a map of the radioligand binding density in different brain regions.
7. Quantification and Analysis:
-
The density of the autoradiographic signal was quantified using image analysis software.
-
P2X7 receptor occupancy was calculated by comparing the specific binding in the drug-treated groups to the vehicle-treated group.
-
The dose-response data was then used to calculate the ED50 value, which represents the dose required to achieve 50% occupancy of the P2X7 receptors.[1][4]
Visualizations
P2X7 Receptor Signaling Pathway
The following diagram illustrates the key signaling cascades initiated by the activation of the P2X7 receptor.
Caption: P2X7 receptor activation by ATP triggers downstream signaling cascades.
Experimental Workflow for P2X7 Occupancy Determination
This diagram outlines the key steps in the experimental workflow used to determine the in vivo P2X7 receptor occupancy of the compounds.
Caption: Workflow for determining P2X7 receptor occupancy via ex-vivo autoradiography.
Summary and Conclusion
Both this compound and JNJ-55308942 are potent, brain-penetrant P2X7 receptor antagonists. Based on the available data, JNJ-55308942 demonstrates higher in vivo potency in terms of brain P2X7 receptor occupancy in rats, with an ED50 of 0.07 mg/kg compared to 0.3 mg/kg for this compound.[1][2][3][4][5][6][7] This suggests that a lower dose of JNJ-55308942 is required to achieve the same level of target engagement in the brain. Both compounds exhibit a favorable brain-to-plasma ratio of approximately one, indicating efficient penetration of the central nervous system.[1][2][4][6][7] The higher affinity of JNJ-55308942 for both rat and human P2X7 receptors, as indicated by the pKi values, likely contributes to its greater in vivo occupancy potency.[1][2][5] These findings are critical for the design and interpretation of preclinical and clinical studies aimed at evaluating the therapeutic potential of these P2X7 receptor antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of a novel central nervous system-penetrant P2X7 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to P2X7 Receptor Antagonists: JNJ-42253432 vs. A-804598
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent P2X7 receptor antagonists, JNJ-42253432 and A-804598. The P2X7 receptor, an ATP-gated ion channel, is a key player in neuroinflammation and various CNS disorders, making its antagonists valuable research tools and potential therapeutic agents. This document summarizes their potency, selectivity, and underlying mechanisms, supported by experimental data and detailed protocols to aid in the selection of the most suitable compound for your research needs.
At a Glance: Potency and Selectivity
Both this compound and A-804598 are potent and selective antagonists of the P2X7 receptor. The following tables summarize their key quantitative parameters.
| Compound | Parameter | Species | Value | Reference |
| This compound | pKi | Rat | 9.1 ± 0.07 | [1][2] |
| pKi | Human | 7.9 ± 0.08 | [1][2][3] | |
| ED50 (Brain Occupancy) | Rat | 0.3 mg/kg | [1][2] | |
| A-804598 | IC50 | Mouse | 9 nM | [4][5][6] |
| IC50 | Rat | 10 nM | [4][5][6] | |
| IC50 | Human | 11 nM | [4][5][6] | |
| Kd | Rat | 2.4 nM | [7] |
Table 1: Comparative Potency of this compound and A-804598
| Compound | Off-Target Profile | Reference |
| This compound | Antagonism of the serotonin transporter (SERT) at higher doses (ED50 of 10 mg/kg for SERT occupancy). | [1][2] |
| A-804598 | Weak or no activity at a large array of G-protein-coupled receptors, enzymes, transporters, and ion channels at concentrations up to 100 μM. Does not significantly reduce agonist-evoked changes in intracellular calcium concentrations mediated by a variety of other P2X and P2Y receptors. | [4] |
Table 2: Comparative Selectivity of this compound and A-804598
Mechanism of Action: P2X7 Receptor Antagonism
Both this compound and A-804598 exert their effects by antagonizing the P2X7 receptor. Activation of the P2X7 receptor by extracellular ATP leads to the opening of a non-selective cation channel, resulting in ion flux (Na⁺ and Ca²⁺ influx, K⁺ efflux) and, with prolonged activation, the formation of a larger pore permeable to molecules up to 900 Da. This process is a critical step in the inflammatory cascade, leading to the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines such as IL-1β. By blocking the P2X7 receptor, these antagonists inhibit these downstream signaling events.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of these compounds are provided below.
Radioligand Binding Assay for P2X7 Receptor
This assay is used to determine the binding affinity (Ki or Kd) of a compound for the P2X7 receptor.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the P2X7 receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]A-804598), and varying concentrations of the unlabeled test compound (this compound or A-804598).
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Bz-ATP-Induced IL-1β Release Assay
This functional assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine IL-1β following P2X7 receptor activation.
Protocol:
-
Cell Culture and Priming: Culture immune cells such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1). Prime the cells with lipopolysaccharide (LPS) for several hours to induce the expression of pro-IL-1β.
-
Compound Incubation: Pre-incubate the primed cells with various concentrations of the P2X7 antagonist (this compound or A-804598) for a defined period.
-
P2X7R Stimulation: Add a P2X7 receptor agonist, such as 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (Bz-ATP), to the cell culture to stimulate P2X7 receptor activation and subsequent IL-1β release.
-
Supernatant Collection: After a short incubation period, collect the cell culture supernatant.
-
IL-1β Quantification: Measure the concentration of IL-1β in the collected supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Plot the percentage of inhibition of IL-1β release against the logarithm of the antagonist concentration to determine the IC50 value.
YO-PRO-1 Uptake Assay
This assay measures the formation of the large-conductance pore associated with sustained P2X7 receptor activation by monitoring the uptake of the fluorescent dye YO-PRO-1.
Protocol:
-
Cell Seeding: Seed cells expressing the P2X7 receptor (e.g., HEK293-P2X7) into a 96-well plate.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test antagonist.
-
Dye and Agonist Addition: Add a solution containing both the YO-PRO-1 dye and a P2X7 agonist (e.g., ATP or Bz-ATP) to the wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader. The dye fluoresces upon binding to intracellular nucleic acids.
-
Data Analysis: Calculate the rate of YO-PRO-1 uptake. Plot the percentage of inhibition of dye uptake against the logarithm of the antagonist concentration to determine the IC50 value.[4]
Measurement of ATP-Induced Currents (Patch-Clamp Electrophysiology)
This electrophysiological technique directly measures the ion channel activity of the P2X7 receptor in response to agonists and antagonists.
Protocol:
-
Cell Preparation: Use cells expressing P2X7 receptors plated on coverslips.
-
Whole-Cell Recording: Establish a whole-cell patch-clamp recording from a single cell.
-
Baseline Current: Record the baseline membrane current at a holding potential of -60 mV.
-
Agonist Application: Perfuse the cell with a solution containing a P2X7 agonist (e.g., ATP) and record the induced inward current.
-
Antagonist Application: After washing out the agonist, perfuse the cell with a solution containing the test antagonist for a set period.
-
Co-application: Co-apply the agonist and the antagonist and record the resulting current.
-
Data Analysis: Measure the peak amplitude of the agonist-induced current in the absence and presence of the antagonist to determine the degree of inhibition.
Conclusion
Both this compound and A-804598 are highly potent and selective P2X7 receptor antagonists. A-804598 has been extensively characterized across multiple species with very similar IC50 values and demonstrates a broad selectivity profile. This compound also shows high affinity for the P2X7 receptor and is noted for its brain penetrance. The choice between these two compounds may depend on the specific experimental needs, such as the desired species for study, the required route of administration (especially for in vivo studies where brain penetration is a factor), and the potential for off-target effects at higher concentrations. The provided experimental protocols offer a foundation for researchers to further evaluate these compounds in their specific assay systems.
References
- 1. [PDF] A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to P2X7 Receptor Antagonists: Alternatives to JNJ-42253432
For Researchers, Scientists, and Drug Development Professionals
The P2X7 receptor, an ATP-gated ion channel, has emerged as a compelling therapeutic target for a spectrum of inflammatory, neurological, and psychiatric disorders. Its role in modulating the inflammatory response, particularly through the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines IL-1β and IL-18, has spurred the development of numerous antagonists. This guide provides a comparative overview of several alternative P2X7 antagonists to JNJ-42253432, presenting key experimental data to aid researchers in selecting appropriate tools for their studies.
Performance Comparison of P2X7 Antagonists
The following tables summarize the available quantitative data for this compound and a selection of alternative P2X7 antagonists. The data presented includes potency against human and rat P2X7 receptors, functional inhibition of IL-1β release, and key pharmacokinetic properties.
| Compound | Human P2X7 Potency | Rat P2X7 Potency | IL-1β Release Inhibition | Brain Penetration |
| This compound | pKi: 7.9[1][2] | pKi: 9.1[1][2] | Blocks Bz-ATP induced IL-1β release[1][2] | Yes (Brain-to-plasma ratio of 1)[1][2] |
| JNJ-47965567 | pIC50: 8.3[3][4] | pIC50: 7.2[3][4] | pIC50 (human monocytes): 7.5; pIC50 (rat microglia): 7.1 | Yes[3][4] |
| JNJ-54175446 | pIC50: 8.46[4] | pIC50: 8.81[4] | Suppresses ex vivo LPS-induced cytokine release[5] | Yes[4][5] |
| JNJ-55308942 | IC50: 10 nM; Ki: 7.1 nM[6][7] | IC50: 15 nM; Ki: 2.9 nM[6][7] | Attenuates IL-1β release in human and mouse blood/microglia[6][8][9] | Yes (Brain/plasma ratio of 1)[8][9] |
| A-740003 | IC50: 40 nM[10] | IC50: 18 nM[10] | IC50 (human THP-1 cells): 156 nM[10][11] | Yes |
| A-438079 | pIC50: 6.9[12][13] | IC50: 321 nM[12][13] | pIC50 (human THP-1 cells): 6.7[14] | Yes |
| GSK1482160 | pIC50: 8.5[15] | pIC50: 6.5[15] | Reduces efficacy of ATP at P2X7 receptor, inhibiting IL-1β release[2][15] | Yes[15] |
| AZD9056 | IC50: 11.2 nM (HEK-hP2X7 cells)[3] | Not specified | Inhibitory effect in mouse microglia (IC50: 1-3 µM)[3] | Orally active[3] |
| CE-224535 | Not specified | Not specified | Reduces leukocyte secretion of IL-1β and IL-18[16][17] | Orally bioavailable (species-dependent)[16] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines of key in vitro assays used to characterize P2X7 receptor antagonists.
Calcium Influx Assay
This assay measures the ability of an antagonist to block the influx of calcium through the P2X7 ion channel upon agonist stimulation.
Workflow for Calcium Influx Assay
Procedure:
-
Cell Seeding: Plate cells stably expressing the P2X7 receptor (e.g., HEK293-hP2X7) in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with Ca²⁺) for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the P2X7 antagonist or vehicle for 15-30 minutes.
-
Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.
-
Agonist Addition: Add a P2X7 agonist (e.g., ATP or BzATP) to stimulate Ca²⁺ influx and immediately begin recording the fluorescence intensity over time.[18]
-
Data Analysis: Calculate the change in fluorescence in response to the agonist. Determine the IC₅₀ value for the antagonist by plotting the inhibition of the Ca²⁺ response against the inhibitor concentration.
IL-1β Release Assay
This assay quantifies the inhibitory effect of a P2X7 antagonist on the release of the pro-inflammatory cytokine IL-1β from immune cells.
Workflow for IL-1β Release Assay
Procedure:
-
Cell Culture and Priming: Culture monocytic cells (e.g., THP-1 or primary PBMCs) to the desired density. Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.[19]
-
Antagonist Treatment: Wash the cells to remove the LPS-containing medium. Pre-incubate the cells with varying concentrations of the P2X7 antagonist for 30-60 minutes.[19]
-
Agonist Stimulation: Stimulate the cells with a P2X7 agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes.[19]
-
Supernatant Collection: Centrifuge the cell plates and carefully collect the supernatants.[19]
-
Cytokine Quantification: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit.[19]
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release for each antagonist concentration compared to the vehicle control to determine the IC₅₀ value.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular events, culminating in a potent inflammatory response. The following diagram illustrates the key signaling pathways downstream of P2X7 activation.
P2X7 Receptor Signaling Cascade
Upon binding of ATP, the P2X7 receptor channel opens, leading to a rapid influx of Ca²⁺ and efflux of K⁺. The decrease in intracellular K⁺ concentration is a critical signal for the activation of the NLRP3 inflammasome. This multi-protein complex then promotes the cleavage of pro-caspase-1 into its active form, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms. Additionally, the rise in intracellular Ca²⁺ can activate other pro-inflammatory signaling pathways, including the NF-κB and MAPK pathways, which further amplify the inflammatory response.
References
- 1. Pharmacologic characterizations of a P2X7 receptor-specific radioligand, [11C]GSK1482160 for neuroinflammatory response (Journal Article) | OSTI.GOV [osti.gov]
- 2. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator GSK1482160 in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterisation of the pharmacodynamic effects of the P2X7 receptor antagonist JNJ-54175446 using an oral dexamphetamine challenge model in healthy males in a randomised, double-blind, placebo-controlled, multiple ascending dose trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. JNJ-55308942 | P2X Receptor | TargetMol [targetmol.com]
- 8. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A-740003 [N-(1-{[(cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide], a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. apexbt.com [apexbt.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. TargetMol [targetmol.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to CNS Inflammation Inhibitors: Efficacy of JNJ-42253432 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Central nervous system (CNS) inflammation is a critical pathological component of numerous neurological disorders, including neurodegenerative diseases, traumatic brain injury, and psychiatric conditions. The activation of glial cells, particularly microglia, and the subsequent release of pro-inflammatory cytokines are central to this process. This guide provides a comparative analysis of the P2X7 receptor antagonist JNJ-42253432 and other prominent CNS inflammation inhibitors, with a focus on their efficacy supported by experimental data.
Introduction to this compound
This compound is a centrally permeable, high-affinity antagonist of the P2X7 receptor. The P2X7 receptor, an ATP-gated ion channel primarily expressed on microglia in the CNS, plays a key role in neuroinflammation by mediating the release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β)[1][2]. By blocking this receptor, this compound aims to mitigate the inflammatory cascade at a critical upstream point.
Comparative Efficacy of CNS Inflammation Inhibitors
The following tables summarize the quantitative efficacy data for this compound and a selection of other CNS inflammation inhibitors, categorized by their mechanism of action.
P2X7 Receptor Antagonists
| Compound | Target | Species | Assay System | Potency (pKi / pIC50 / IC50) | Brain Occupancy (ED50) | Reference |
| This compound | P2X7 | Rat | Radioligand Binding | pKi = 9.1 ± 0.07 | 0.3 mg/kg | [1][2] |
| P2X7 | Human | Radioligand Binding | pKi = 7.9 ± 0.08 | - | [1][2] | |
| JNJ-47965567 | P2X7 | Human | Radioligand Binding | pKi = 7.9 ± 0.07 | Brain EC50 = 78 ± 19 ng/mL | [3] |
| P2X7 | Rat | IL-1β Release (Microglia) | pIC50 = 7.1 ± 0.1 | - | [3] | |
| P2X7 | Human | IL-1β Release (Monocytes) | pIC50 = 7.5 ± 0.07 | - | [3] | |
| JNJ-55308942 | P2X7 | Human | Radioligand Binding | pKi = 8.1 (IC50 = 10 nM) | 0.07 mg/kg | [4] |
| P2X7 | Rat | Radioligand Binding | pKi = 8.5 (IC50 = 15 nM) | - | [4] | |
| P2X7 | Human | IL-1β Release (Blood) | Potent, concentration-dependent | - | [5] | |
| P2X7 | Mouse | IL-1β Release (Microglia) | Potent, concentration-dependent | - | [5] |
Other CNS Inflammation Inhibitors
| Compound | Class | Primary Target/Mechanism | Key Efficacy Data | Model System | Reference |
| Minocycline | Microglia Activation Inhibitor | Broad anti-inflammatory and MMP inhibition | Reduced infarct size by 63-76% | Rat focal cerebral ischemia | [6] |
| Reduced pro-inflammatory gene expression | WNV-infected spinal cord slices | [7] | |||
| Resveratrol | Microglia Activation Inhibitor | SIRT1 activation, inhibits NF-κB | Reduced IL-6, NO, and TNF-α levels | LPS-stimulated macrophages | [1] |
| Reduced p-JAK2 and p-STAT3 levels | Rat spinal cord injury | [8] | |||
| Etanercept | Cytokine Inhibitor | TNF-α inhibitor | Significantly reduced IL-6 and TNF-α levels | Elderly RA patients | [9] |
| Associated with clinical improvement | Neurocysticercosis patients | [10] | |||
| Anakinra | Cytokine Inhibitor | IL-1 receptor antagonist | Showed good response in 4 of 12 patients | Refractory cerebral autoinflammatory diseases | [11] |
| CSF concentration 0.28% of serum | Non-human primates | [12] | |||
| MCC950 | NLRP3 Inflammasome Inhibitor | Selective NLRP3 inflammasome inhibitor | IC50 for IL-1β release = 7.5 nM (BMDMs) | Mouse bone marrow-derived macrophages | [5] |
| IC50 for IL-1β release = 8.1 nM (HMDMs) | Human monocyte-derived macrophages | [5] | |||
| Apocynin | NADPH Oxidase Inhibitor | NOX2 inhibitor | Reduced iNOS and CCL3 upregulation by ~50% | Mouse cerebral ischemia/reperfusion | [2] |
| Improved motor recovery and decreased tissue injury | Mouse spinal cord injury | [13] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.
Experimental Protocols
In Vitro IL-1β Release Assay from Microglia
This assay quantifies the ability of a compound to inhibit the release of IL-1β from activated microglial cells.
1. Cell Culture and Plating:
-
Culture primary microglia or a microglial cell line (e.g., BV2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells into 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. Priming:
-
The following day, replace the medium with fresh medium containing lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to prime the inflammasome by inducing pro-IL-1β expression.
-
Incubate the cells for 2 to 24 hours, depending on the specific experimental design[7][14].
3. Compound Incubation:
-
After the priming period, wash the cells with assay buffer (e.g., RPMI).
-
Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified period (e.g., 30-60 minutes).
4. Stimulation:
-
Stimulate the P2X7 receptor by adding a high concentration of ATP (e.g., 5 mM) or a more potent agonist like BzATP (e.g., 100 µM)[7][14].
-
Incubate for 30 to 60 minutes at 37°C.
5. Supernatant Collection and Analysis:
-
Following stimulation, centrifuge the plates to pellet any detached cells.
-
Carefully collect the supernatant, which contains the secreted IL-1β.
-
Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
6. Data Analysis:
-
Plot the percentage of inhibition of IL-1β release against the log concentration of the inhibitor.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of IL-1β release) using non-linear regression analysis.
Ex Vivo P2X7 Receptor Occupancy Assay by Autoradiography
This method is used to determine the extent to which a compound binds to its target receptor in the brain after in vivo administration.
1. Animal Dosing:
-
Administer the test compound (e.g., this compound) to rodents at various doses via the desired route (e.g., oral gavage).
-
Include a vehicle-treated control group.
2. Tissue Collection:
-
At a predetermined time point after dosing, euthanize the animals and perfuse them with saline.
-
Rapidly extract the brains and freeze them in isopentane cooled with dry ice. Store the brains at -80°C until sectioning.
3. Cryosectioning:
-
Using a cryostat, cut the frozen brains into thin coronal sections (e.g., 20 µm).
-
Thaw-mount the sections onto charged microscope slides (e.g., Superfrost® Plus) and store them at -80°C.
4. Radioligand Incubation:
-
On the day of the assay, bring the slides to room temperature.
-
Incubate the sections with a radiolabeled P2X7 receptor ligand (e.g., [3H]JNJ-64413739) in an appropriate assay buffer[15]. The concentration of the radioligand should be close to its Kd value for the receptor.
-
To determine non-specific binding, incubate a parallel set of slides in the presence of a high concentration of a non-radiolabeled P2X7 antagonist.
5. Washing and Drying:
-
After incubation, wash the slides in ice-cold buffer to remove unbound radioligand.
-
Perform a final quick dip in distilled water to remove buffer salts.
-
Dry the slides under a stream of cool, dry air.
6. Imaging:
-
Expose the dried slides to a phosphor imaging screen or autoradiographic film along with radioactive standards of known concentrations.
-
After an appropriate exposure time (days to weeks), scan the screen or develop the film.
7. Data Analysis:
-
Quantify the signal intensity in specific brain regions of interest using densitometry software.
-
Convert the signal intensity to the amount of bound radioligand using the standard curve generated from the radioactive standards.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent receptor occupancy for each dose of the test compound by comparing the specific binding in the drug-treated animals to that in the vehicle-treated animals.
-
Plot the percent occupancy against the drug dose or plasma/brain concentration to calculate the ED50 or EC50.
Conclusion
This compound demonstrates high affinity for the P2X7 receptor, a key player in the CNS inflammatory cascade. A comparative analysis with other P2X7 antagonists and inhibitors targeting different pathways reveals a diverse landscape of therapeutic strategies for CNS inflammation. The choice of an optimal inhibitor depends on the specific pathological context, the desired level of target engagement, and the therapeutic window. The experimental protocols provided herein offer a standardized framework for the preclinical evaluation and comparison of these and future CNS inflammation inhibitors.
References
- 1. Resveratrol and Neuroinflammation: Total-Scale Analysis of the Scientific Literature [mdpi.com]
- 2. NADPH oxidase is involved in post-ischemic brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting NLRP3 Inflammasome in the Treatment of CNS Diseases [frontiersin.org]
- 4. Ventyx Phase 2a Trial Shows Promise for Novel Parkinson's Treatment | VTYX Stock News [stocktitan.net]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Resveratrol suppresses neuroinflammation to alleviate mechanical allodynia by inhibiting Janus kinase 2/signal transducer and activator of transcription 3 signaling pathway in a rat model of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TNF-α inhibitor etanercept improves cerebrovascular function in elderly RA patients: findings from a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Etanercept to Control Inflammation in the Treatment of Complicated Neurocysticercosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anakinra treatment for refractory cerebral autoinflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The serum and cerebrospinal fluid pharmacokinetics of anakinra after intravenous administration to non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The neuroprotective effects of apocynin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inflammasome-Induced IL-1β Secretion in Microglia Is Characterized by Delayed Kinetics and Is Only Partially Dependent on Inflammatory Caspases | Journal of Neuroscience [jneurosci.org]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative In Vitro Analysis of JNJ-42253432 and Other P2X7 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of JNJ-42253432, a CNS-penetrant P2X7 receptor antagonist, with other notable P2X7 antagonists: A-804598, CE-224,535, and AZD9056. The data presented herein has been compiled from various publicly available scientific sources to facilitate an objective evaluation of their performance in key in vitro assays.
The P2X7 receptor, an ATP-gated ion channel, is a critical mediator of inflammation and immune responses, making it a promising therapeutic target for a range of disorders, including neuroinflammatory conditions, chronic pain, and autoimmune diseases.[1][2] The antagonists discussed in this guide represent different chemical scaffolds and exhibit distinct pharmacological profiles.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the in vitro potency of this compound and its comparators in various assays and across different species. This data provides a snapshot of their relative efficacy in blocking P2X7 receptor activation.
Table 1: In Vitro Potency (IC50/pKi) of P2X7 Receptor Antagonists
| Compound | Species | Assay Type | Cell Line/System | Agonist | IC50 (nM) | pKi | Reference(s) |
| This compound | Human | Radioligand Binding | - | - | - | 7.9 | [3][4] |
| Rat | Radioligand Binding | - | - | - | 9.1 | [3][4] | |
| A-804598 | Human | Functional Assay | THP-1 | BzATP | 11 | - | [5][6] |
| Rat | Functional Assay | - | BzATP | 10 | - | [5][6] | |
| Mouse | Functional Assay | - | BzATP | 9 | - | [5][6] | |
| Human | IL-1β Release | THP-1 | Agonist | 8.5 | - | [5] | |
| Human | YO-PRO-1 Uptake | THP-1 | Agonist | 8.1 | - | [5] | |
| CE-224,535 | Human | YO-PRO-1 Uptake | HEK293 | ATP | 4 | - | [7] |
| AZD9056 | Human | Functional Assay | HEK-hP2X7 | - | 11.2 | - | [8] |
| Mouse | Functional Assay | BV2 | - | 1000-3000 | - | [8] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited in this guide are provided below. These protocols are synthesized from multiple sources to offer a comprehensive overview for researchers looking to replicate or adapt these assays.
Calcium Influx Assay
This assay measures the ability of a P2X7 antagonist to inhibit the influx of extracellular calcium into cells upon receptor activation by an agonist.
Materials:
-
Cells expressing the P2X7 receptor (e.g., HEK293-hP2X7, THP-1)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
P2X7 agonist (e.g., ATP, BzATP)
-
Test compounds (P2X7 antagonists)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with an automated injection system
Procedure:
-
Cell Preparation: Seed cells in a 96-well plate and culture overnight to allow for adherence.
-
Dye Loading: a. Prepare a loading solution of the calcium-sensitive dye in assay buffer. b. Remove the culture medium from the cells and add the dye loading solution. c. Incubate for 45-60 minutes at 37°C in the dark. d. Wash the cells gently with assay buffer to remove extracellular dye.
-
Compound Incubation: Add serial dilutions of the test antagonist or vehicle control to the wells and incubate for 15-30 minutes at room temperature.
-
Signal Measurement: a. Place the plate in the fluorescence microplate reader. b. Record baseline fluorescence for a short period. c. Use the automated injector to add the P2X7 agonist to the wells. d. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced fluorescence signal. Calculate IC50 values from the concentration-response curves.
Pore Formation Assay (YO-PRO-1 Uptake)
This assay assesses the formation of the large, non-selective pore that is characteristic of sustained P2X7 receptor activation. The uptake of the fluorescent dye YO-PRO-1, which can only enter cells through this large pore, is measured.[2][9]
Materials:
-
Cells expressing the P2X7 receptor
-
YO-PRO-1 iodide solution
-
Assay buffer
-
P2X7 agonist (e.g., ATP, BzATP)
-
Test compounds (P2X7 antagonists)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation: Seed cells in a 96-well plate and culture overnight.
-
Compound Incubation: Wash the cells with assay buffer. Add serial dilutions of the test antagonist or vehicle control to the wells and incubate for 15-30 minutes at 37°C.
-
Agonist and Dye Addition: a. Prepare a solution containing both the P2X7 agonist and YO-PRO-1 dye in the assay buffer. b. Add this solution to the wells to initiate the reaction.
-
Incubation and Measurement: a. Incubate the plate at room temperature for 10-30 minutes, protected from light. b. Measure the fluorescence intensity using a microplate reader (excitation ~491 nm, emission ~509 nm).
-
Data Analysis: The inhibition of pore formation is quantified by the reduction in YO-PRO-1 fluorescence. IC50 values are determined from the concentration-response curves.
Interleukin-1β (IL-1β) Release Assay
This assay measures the ability of a P2X7 antagonist to block the release of the pro-inflammatory cytokine IL-1β from immune cells, a key downstream event of P2X7 receptor activation.[5][10]
Materials:
-
Immune cells that natively express P2X7 (e.g., human peripheral blood mononuclear cells (PBMCs), THP-1 monocytes)
-
Lipopolysaccharide (LPS) for priming the cells
-
P2X7 agonist (e.g., ATP, BzATP)
-
Test compounds (P2X7 antagonists)
-
Cell culture medium
-
Human IL-1β ELISA kit
Procedure:
-
Cell Priming: a. Culture the immune cells in a suitable multi-well plate. b. Prime the cells with LPS for a few hours to induce the expression of pro-IL-1β.
-
Compound Incubation: Add serial dilutions of the test antagonist or vehicle control to the wells and incubate for 30-60 minutes.
-
Agonist Stimulation: Add the P2X7 agonist to the wells and incubate for an additional 30-60 minutes to stimulate the release of mature IL-1β.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: a. Quantify the concentration of IL-1β in the collected supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The inhibitory effect of the antagonist on IL-1β release is calculated based on the reduction in the cytokine concentration in the supernatant. IC50 values are derived from the concentration-response curves.
Mandatory Visualizations
The following diagrams illustrate key concepts relevant to the in vitro benchmarking of P2X7 antagonists.
Caption: P2X7 Receptor Signaling Pathway and Antagonist Intervention.
Caption: General Experimental Workflow for In Vitro P2X7 Antagonist Screening.
Caption: Key Parameters for Comparing P2X7 Receptor Antagonists.
References
- 1. CE-224535 | P2X Receptor | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. selleckchem.com [selleckchem.com]
- 6. [3H]A-804598 ([3H]2-cyano-1-[(1S)-1-phenylethyl]-3-quinolin-5-ylguanidine) is a novel, potent, and selective antagonist radioligand for P2X7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Brain-Penetrant P2X7 Antagonists: A Guide for Researchers
The P2X7 receptor (P2X7R), an ATP-gated ion channel, has emerged as a significant therapeutic target for a spectrum of neurological and psychiatric disorders, owing to its critical role in mediating neuroinflammation.[1][2][3] Predominantly expressed on microglia in the central nervous system (CNS), the activation of P2X7R by high concentrations of extracellular ATP—a danger signal released from stressed or damaged cells—triggers a cascade of downstream events.[1][4][5][6] These include the activation of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines like IL-1β, and ultimately contributing to the neuroinflammatory processes implicated in conditions such as major depressive disorder, bipolar disorder, epilepsy, and neurodegenerative diseases.[5][7][8][9]
The development of P2X7R antagonists capable of crossing the blood-brain barrier (BBB) is a key strategy for modulating these pathological processes.[10][11][12] This guide provides a head-to-head comparison of prominent brain-penetrant P2X7R antagonists, presenting key experimental data, detailed protocols for their evaluation, and visual diagrams of the relevant biological pathways and workflows.
The P2X7 Receptor Signaling Pathway
Activation of the P2X7R by ATP initiates the rapid influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[7] This potassium efflux is a critical step for the recruitment and activation of the NLRP3 inflammasome complex.[7] The activated inflammasome then cleaves pro-caspase-1 into its active form, caspase-1, which in turn processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[7] Prolonged receptor stimulation can also lead to the formation of a large, non-selective macropore, further disrupting cellular homeostasis.[5][7]
Comparative Analysis of Brain-Penetrant P2X7R Antagonists
Significant efforts in medicinal chemistry have led to the development of several brain-penetrant P2X7R antagonists.[8][10] Below is a summary of key pharmacological data for some of the most well-characterized compounds.
| Compound | Target Species | Potency (IC₅₀ / pKᵢ) | Brain Penetration | Key Findings & Applications |
| JNJ-54175446 | Human, Rat, Mouse | High affinity across species[8] | Dose-dependent brain occupancy (ED₅₀ = 0.46 mg/kg in rats)[8] | In clinical development for major depressive disorder; reduces amphetamine-induced hyperlocomotion.[2][11][13] |
| JNJ-55308942 | Human | High affinity | Brain-penetrant[10] | Under investigation for bipolar disorder and other mood disorders.[10][13] |
| JNJ-47965567 | Human, Rat | pKᵢ = 7.9 (Human), 8.7 (Rat)[14] | CNS permeable[14] | Shows anti-epileptogenic effects in kindling models; reduces microglial activation.[3][11] |
| GSK-1482160 | Human, Rat | pIC₅₀ = 8.5 (Human), 6.5 (Rat)[14] | Orally active and BBB penetrant[10][14] | Negative allosteric modulator; suitable for PET imaging to study target engagement.[10][14] |
| AFC-5128 | Mouse, Rat, Human | Potent across species[3][9] | CNS permeable[3] | Delays kindling development in seizure models and reduces associated gliosis.[3] |
| Brilliant Blue G (BBG) | Multiple Species | Lower potency, non-selective[15] | CNS permeable[3][11] | Widely used as a proof-of-concept tool; exhibits antidepressant-like effects in stress models but has off-target effects.[11][15] |
Key Experimental Protocols for Antagonist Evaluation
The characterization of P2X7R antagonists relies on a series of well-established in vitro assays that measure distinct events following receptor activation.
General Experimental Workflow
The typical workflow for evaluating a novel antagonist involves assessing its ability to inhibit agonist-induced cellular responses across different species, commonly using HEK293 cells stably expressing the P2X7R of interest (human, rat, mouse).
Calcium Influx Assay
This assay measures the ability of an antagonist to block the initial, rapid influx of extracellular calcium upon P2X7R activation.
Methodology:
-
Cell Preparation: Seed HEK293 cells stably expressing the P2X7R of interest (e.g., human or mouse) in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in a buffered salt solution for approximately 1 hour at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of the test antagonist to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation & Data Acquisition: Measure baseline fluorescence using a fluorescence plate reader. Add a P2X7R agonist (e.g., BzATP at an EC₈₀ concentration) and immediately begin kinetic measurement of fluorescence intensity for several minutes.[9]
-
Data Analysis: Calculate the percentage inhibition of the agonist-induced calcium influx for each antagonist concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Pore Formation Assay (YO-PRO-1 Uptake)
Prolonged P2X7R activation leads to the formation of a large pore permeable to molecules like the fluorescent dye YO-PRO-1. This assay quantifies antagonist efficacy in preventing pore formation.
Methodology:
-
Cell Preparation: Seed HEK293 cells expressing the P2X7R of interest in a 96-well plate.
-
Compound Incubation: Replace the culture medium with a low-divalent cation saline solution containing varying concentrations of the antagonist and the YO-PRO-1 dye. Incubate for 15-30 minutes.
-
Agonist Stimulation: Add the P2X7R agonist (e.g., ATP or BzATP) to the wells.
-
Data Acquisition: Measure fluorescence intensity using a plate reader at a set time point (e.g., 15-60 minutes) after agonist addition.[16]
-
Data Analysis: Plot the percentage inhibition of dye uptake against the antagonist concentration to determine the IC₅₀ value.
IL-1β Release Assay
This is a highly relevant functional assay, as IL-1β release is a key downstream consequence of P2X7R activation in immune cells like microglia and monocytes.
Methodology:
-
Cell Preparation: Use primary microglia, a microglial cell line (e.g., BV-2), or human peripheral blood mononuclear cells (PBMCs).
-
Priming: Prime the cells with lipopolysaccharide (LPS) for several hours (e.g., 2-4 hours) to induce the expression of pro-IL-1β and NLRP3.
-
Compound Incubation: Replace the medium with fresh serum-free medium containing different concentrations of the P2X7R antagonist and incubate for 30 minutes.
-
Agonist Stimulation: Add a P2X7R agonist (e.g., ATP) and incubate for an additional 1-2 hours to trigger inflammasome activation and IL-1β release.
-
Supernatant Analysis: Collect the cell culture supernatants and measure the concentration of secreted IL-1β using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage inhibition of IL-1β release and determine the IC₅₀ value for the antagonist.
Conclusion
The targeting of the P2X7 receptor with brain-penetrant antagonists represents a promising therapeutic strategy for a variety of CNS disorders characterized by neuroinflammation. Compounds like JNJ-54175446 and JNJ-55308942 are advancing through clinical development, highlighting the therapeutic potential of this approach.[13] The continued development and rigorous preclinical evaluation of novel, potent, and selective P2X7R antagonists are crucial. The experimental protocols and comparative data presented in this guide offer a framework for researchers to effectively characterize new chemical entities and contribute to the advancement of therapies for neuropsychiatric and neurodegenerative diseases.
References
- 1. (Open Access) Leveraging the ATP-P2X7 receptor signalling axis to alleviate traumatic CNS damage and related complications. (2023) | Yaling Yin | 8 Citations [scispace.com]
- 2. Frontiers | Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders [frontiersin.org]
- 3. Critical Evaluation of P2X7 Receptor Antagonists in Selected Seizure Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pleiotropic Roles of P2X7 in the Central Nervous System [frontiersin.org]
- 5. P2X7 Receptors Amplify CNS Damage in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2X7 Receptors in Neurological and Cardiovascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The P2X7 Receptor: Central Hub of Brain Diseases [frontiersin.org]
- 8. Recent Advances in CNS P2X7 Physiology and Pharmacology: Focus on Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Critical Evaluation of P2X7 Receptor Antagonists in Selected Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting neuroinflammation with brain penetrant P2X7 antagonists as novel therapeutics for neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mdpi.com [mdpi.com]
- 16. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-42253432: A Comparative Guide on a High-Affinity P2X7 Antagonist
This guide provides a comprehensive overview of JNJ-42253432, a centrally nervous system-penetrant antagonist of the P2X7 receptor. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile and experimental validation of this compound. While dedicated, independent reproducibility studies are not extensively available in the public domain, this guide collates and presents the primary characterization data to facilitate comparison with other P2X7 antagonists.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound across various in vitro and in vivo experimental systems.
Table 1: In Vitro Binding Affinity and Potency
| Target | Species | Assay | Value | Reference |
| P2X7 | Rat | Binding Affinity (pKi) | 9.1 ± 0.07 | [1][2] |
| P2X7 | Human | Binding Affinity (pKi) | 7.9 ± 0.08 | [1][2] |
| IL-1β Release | Human Blood | Inhibition (pIC50) | 6.7 ± 0.07 | [3] |
| IL-1β Release | Human Monocytes | Inhibition (pIC50) | 7.5 ± 0.07 | [3] |
| IL-1β Release | Rat Microglia | Inhibition (pIC50) | 7.1 ± 0.1 | [3] |
| Calcium Flux | Rat Astrocytes | Inhibition (pIC50) | 7.5 ± 0.4 | [3] |
Table 2: In Vivo Pharmacokinetics and Target Engagement
| Parameter | Species | Value | Reference |
| Brain P2X7 Occupancy (ED50) | Rat | 0.3 mg/kg | [1][2] |
| Mean Plasma Concentration at ED50 | Rat | 42 ng/ml | [2][4] |
| Brain to Plasma Ratio | Rat | ~1 | [1][2] |
| SERT Occupancy (ED50) | Rat | 10 mg/kg | [1][2] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway of this compound and a typical experimental workflow for evaluating its efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and comparison.
In Vitro IL-1β Release Assay
This assay quantifies the ability of this compound to inhibit the release of the pro-inflammatory cytokine IL-1β.
-
Cell Preparation : Human peripheral blood mononuclear cells (PBMCs) or rat microglial cells are isolated and cultured.
-
Priming : Cells are typically primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.
-
Compound Treatment : Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period.
-
P2X7 Activation : The P2X7 receptor is activated by adding a specific agonist, such as Benzoyl-ATP (Bz-ATP).
-
Quantification : After incubation, the cell supernatant is collected, and the concentration of released IL-1β is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis : The inhibitory concentration (IC50) is calculated by fitting the concentration-response data to a logistical equation.
In Vivo Brain Receptor Occupancy
This method determines the extent to which this compound binds to its target, the P2X7 receptor, in the brain of a living animal.
-
Compound Administration : Rats are administered this compound orally or intravenously at various doses.
-
Tracer Administration : At a designated time after compound administration, a radiolabeled ligand that binds to the P2X7 receptor is injected.
-
Tissue Collection : After a specific period to allow for tracer distribution, the animals are euthanized, and their brains are rapidly removed and frozen.
-
Autoradiography : Brain sections are prepared and exposed to a phosphor screen to visualize the distribution and density of the radiolabeled tracer.
-
Data Analysis : The receptor occupancy at different doses of this compound is quantified by measuring the displacement of the radiolabeled tracer. The effective dose to occupy 50% of the receptors (ED50) is then calculated.
Comparison with Alternatives
This compound is one of several P2X7 antagonists that have been developed. Other notable compounds include JNJ-47965567 and A-804598. While direct, comprehensive comparative studies are limited, some data points for JNJ-47965567 are available.
Table 3: Comparison with JNJ-47965567 (Human pKi)
| Compound | P2X7 Binding Affinity (pKi) | Reference |
| This compound | 7.9 ± 0.08 | [1][2] |
| JNJ-47965567 | 7.9 ± 0.07 | [3] |
Both compounds exhibit high affinity for the human P2X7 receptor. A thorough comparison would necessitate evaluating these compounds side-by-side in a comprehensive panel of in vitro and in vivo assays, focusing on selectivity, pharmacokinetic profiles, and efficacy in relevant disease models.
Concluding Remarks
This compound is a potent P2X7 antagonist with demonstrated central nervous system penetration and target engagement. The provided data from initial characterization studies offer a solid foundation for its pharmacological profile. However, for a complete understanding of its reproducibility and comparative performance, further validation studies by independent laboratories and direct head-to-head comparisons with other P2X7 antagonists are warranted. Researchers are encouraged to use the detailed protocols and data presented here as a baseline for designing such comparative and validation experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of a novel central nervous system-penetrant P2X7 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Navigating Neuroinflammation: A Comparative Guide to Selective P2X7 Antagonists for CNS Applications
For researchers, scientists, and drug development professionals, the P2X7 receptor has emerged as a critical target in the battle against neuroinflammation, a key pathological feature in a host of central nervous system (CNS) disorders. This guide provides a comprehensive comparison of leading selective P2X7 antagonists, offering a synthesis of their performance, supporting experimental data, and detailed methodologies to aid in their evaluation and application in CNS research.
The P2X7 receptor, an ATP-gated ion channel primarily expressed on microglia in the CNS, acts as a crucial sensor for danger signals.[1][2] Its activation by high concentrations of extracellular ATP, released from stressed or dying cells, triggers a cascade of inflammatory events.[3][4] This includes the influx of calcium and sodium ions, the efflux of potassium ions, and the assembly and activation of the NLRP3 inflammasome.[2][5] The subsequent cleavage of pro-caspase-1 to active caspase-1 leads to the maturation and release of potent pro-inflammatory cytokines, most notably interleukin-1β (IL-1β), perpetuating a cycle of neuroinflammation.[6][7] Blocking this pathway with selective antagonists, therefore, presents a promising therapeutic strategy for a range of neurological conditions, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and major depressive disorder.[8][9]
Comparative Efficacy of Selective P2X7 Antagonists
The development of potent and selective P2X7 antagonists has been a key focus of pharmaceutical research. Below is a summary of the in vitro potency of several prominent compounds that have been investigated for CNS applications. The data highlights their inhibitory activity against human and rat P2X7 receptors in key functional assays.
| Compound | Target Species | Assay Type | Potency (pIC50) | Potency (IC50) | Reference(s) |
| JNJ-54175446 | Human | Calcium Influx | 8.46 | [8] | |
| Rat | Calcium Influx | 8.81 | [8] | ||
| Human | IL-1β Release (LPS/BzATP-induced) | 82 ng/mL | [10][11] | ||
| A-438079 | Human | General P2X7 Antagonism | 6.9 | [12][13] | |
| Rat (recombinant) | Calcium Influx (BzATP-evoked) | 321 nM | [13] | ||
| Human (recombinant) | Calcium Influx (BzATP-evoked) | 300 nM | [14] | ||
| Rat (recombinant) | Calcium Influx (BzATP-evoked) | 100 nM | [14] | ||
| Brilliant Blue G (BBG) | Human | P2X7 Antagonism | 200 nM | [9][15][16] | |
| Rat | P2X7 Antagonism | 10 nM | [9][15][16] | ||
| A-740003 | Human | P2X7 Antagonism | 40 nM | [17][18] | |
| Rat | P2X7 Antagonism | 18 nM | [18] |
Key Experimental Protocols
The characterization and comparison of P2X7 antagonists rely on a set of standardized in vitro and in vivo experimental models. Below are detailed methodologies for key assays cited in this guide.
In Vitro Assays
1. Calcium Influx Assay
This assay is a primary method for determining the potency of P2X7 antagonists by measuring their ability to block agonist-induced increases in intracellular calcium.
-
Cell Preparation: HEK293 or 1321N1 astrocytoma cells stably expressing the human or rat P2X7 receptor are cultured in appropriate media (e.g., DMEM with 10% FBS). Cells are seeded into 96-well black, clear-bottom plates and cultured overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-4 µM), in a buffered salt solution (e.g., HBSS) for 45-60 minutes at 37°C. Probenecid (250-500 µM) can be included to prevent dye leakage.
-
Compound Incubation: After washing to remove extracellular dye, cells are pre-incubated with various concentrations of the P2X7 antagonist or vehicle control for 15-30 minutes.[19]
-
Agonist Stimulation and Data Acquisition: The plate is placed in a fluorescence microplate reader. A baseline fluorescence reading is taken before the automated injection of a P2X7 agonist, typically ATP (1-5 mM) or the more potent BzATP (10-100 µM). Fluorescence intensity is then recorded over time to measure the calcium response.[20]
-
Data Analysis: The change in fluorescence upon agonist addition is calculated. The inhibitory effect of the antagonist is determined, and IC50 or pIC50 values are calculated by fitting the data to a concentration-response curve.
2. IL-1β Release Assay
This assay quantifies the functional consequence of P2X7 receptor blockade by measuring the inhibition of IL-1β release from immune cells.[14]
-
Cell Preparation: Human monocytic cell lines like THP-1 are commonly used. Cells are often differentiated into a macrophage-like state using phorbol 12-myristate 13-acetate (PMA). Alternatively, primary microglia or human whole blood can be utilized.[14]
-
Priming: To induce the expression of pro-IL-1β, cells are typically primed with lipopolysaccharide (LPS) for several hours.
-
Antagonist Treatment: The primed cells are then pre-incubated with varying concentrations of the P2X7 antagonist for approximately 30 minutes.[14]
-
Agonist Stimulation: P2X7 receptors are activated by adding a high concentration of ATP or BzATP.[14]
-
Supernatant Collection and Quantification: After a defined incubation period, the cell culture supernatant is collected. The concentration of mature IL-1β in the supernatant is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA).[14]
-
Data Analysis: The concentration of the antagonist required to inhibit 50% of the IL-1β release (IC50) is calculated.[14]
In Vivo Model
LPS-Induced Neuroinflammation Model
This widely used animal model mimics aspects of systemic inflammation-induced neuroinflammation.[21][22]
-
Animal Model: Mice (e.g., C57BL/6) are typically used.
-
LPS Administration: A single intraperitoneal (i.p.) injection of LPS (e.g., 5 mg/kg) is administered to induce a systemic inflammatory response that subsequently triggers neuroinflammation.[21][23]
-
Antagonist Treatment: The P2X7 antagonist is administered at a predetermined time point, either before or after the LPS challenge, depending on the study's objective (prophylactic or therapeutic).
-
Assessment of Neuroinflammation: At various time points after LPS injection (e.g., 3 hours for the acute response, 7 days for a more persistent response), animals are euthanized.[21] Brain tissue is collected for analysis of inflammatory markers, such as cytokine levels (e.g., IL-1β, TNF-α) by ELISA or qPCR, and microglial activation by immunohistochemistry (e.g., Iba1 staining).[23]
-
Behavioral Analysis: Cognitive function can be assessed using behavioral tests such as the open field test or beam walking test to determine the functional consequences of neuroinflammation and the efficacy of the antagonist.[23][24]
Visualizing the P2X7 Signaling Pathway and Experimental Workflow
To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.
Caption: P2X7 receptor signaling cascade in microglia.
Caption: Workflow for evaluating P2X7 antagonists.
References
- 1. The Multifaceted Role of P2X7R in Microglia and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focus on P2X7R in microglia: its mechanism of action and therapeutic prospects in various neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective P2X7 receptor antagonists for chronic inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X7 receptor and NLRP3 inflammasome activation in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2X7 receptor and the NLRP3 inflammasome: Partners in crime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Brilliant blue G selectively blocks ATP-gated rat P2X(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics, pharmacodynamics, safety, and tolerability of JNJ-54175446, a brain permeable P2X7 antagonist, in a randomised single-ascending dose study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Brilliant Blue G |Acid blue 90; Coomassie Brilliant Blue G; NSC 328382; CBBG | P2X7 receptor antagonist | Hello Bio [hellobio.com]
- 16. apexbt.com [apexbt.com]
- 17. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. LPS persistent neuroinflammation model [bio-protocol.org]
- 22. Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. In vivo model of inflammation - LPS induced cognitive decline - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
Safety Operating Guide
Prudent Disposal of Investigational Compound JNJ-42253432: A General Protocol
Absence of a specific Safety Data Sheet (SDS) for the novel research compound JNJ-42253432 necessitates the adoption of a cautious and systematic approach to its disposal. In line with established safety protocols for investigational chemical and pharmaceutical materials, the following guidelines provide a procedural framework for researchers, scientists, and drug development professionals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements prior to handling or disposal.
General Disposal Protocol for Research Compounds
The safe disposal of a research compound such as this compound is critical to ensure personnel safety and minimize environmental impact. The following step-by-step process outlines a general framework for its management as a potentially hazardous substance.
-
Characterization and Segregation:
-
Treat this compound as a potentially hazardous substance in the absence of specific data.
-
Segregate solid and liquid waste containing this compound into designated, clearly labeled waste containers.
-
Do not mix with other chemical waste unless explicitly permitted by your institution's EHS guidelines.[1]
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat[1]
-
-
-
Waste Container Management:
-
Use only approved hazardous waste containers provided by your EHS department.
-
Ensure containers are in good condition and compatible with the chemical properties of the waste.
-
Keep waste containers securely closed except when adding waste.
-
Label containers with "Hazardous Waste" and the full chemical name, "this compound".[1]
-
Include the date of initial waste accumulation on the label.[1]
-
-
Disposal Request and Collection:
Key Safety and Disposal Principles
The following table summarizes crucial safety considerations and disposal principles applicable to research compounds where specific data is unavailable.[1]
| Principle | Rationale |
| Hazard Identification | Assume the compound is hazardous in the absence of specific data to protect personnel and the environment from unknown risks. |
| Regulatory Compliance | Adhere to all local, state, and federal regulations for hazardous waste to ensure legal and safe disposal practices. |
| Waste Segregation | Prevent unintended chemical reactions and ensure proper disposal streams by segregating waste. |
| Use of PPE | Minimize exposure to potentially harmful substances through direct contact, inhalation, or ingestion. |
| Proper Labeling | Ensure accurate identification of waste for safe handling, storage, and disposal by EHS personnel. |
| Secure Containment | Prevent spills and leaks by using appropriate, well-maintained, and securely closed waste containers. |
Experimental Workflow for Disposal
The logical flow for the proper disposal of a research compound like this compound is depicted in the diagram below. This workflow emphasizes the critical checkpoints and decision-making processes involved in safe waste management.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
